Methyl radical
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NATURAL GAS, [COMPRESSED] | |
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| URL | https://cameochemicals.noaa.gov/chemical/14802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | methane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27936-85-2, 58760-46-6 | |
| Record name | Methane polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27936-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methane, dimer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=58760-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8025545 | |
| Record name | Methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
16.043 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas., Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble., Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane., Gas or Vapor; Liquid, Colorless, odorless gas; [Merck Index] Vapor density = 0.554 (lighter than air); [HSDB], Liquid, COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS. | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NATURAL GAS, [COMPRESSED] | |
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| URL | https://cameochemicals.noaa.gov/chemical/14802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methane | |
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| Record name | Methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
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| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-258 °F at 760 mmHg (USCG, 1999), -258.7 °F at 760 mmHg (NTP, 1992), -161.50 °C, -161 °C | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-306 °F (NTP, 1992), -306 °F, -188 °C (-306 °F) - closed cup, Flammable gas | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | METHANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
3.5 mL/100 mL at 63 °F (NTP, 1992), Insoluble, In water, 22 mg/L at 25 °C, Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol, 0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C, 0.022 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 3.3 | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://www.drugbank.ca/drugs/DB09278 | |
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| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.415 to 0.45 at -259.6 °F (USCG, 1999), 0.422 at -256 °F (USCG, 1999) - Less dense than water; will float, 0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/liter | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
0.55 (NTP, 1992) - Lighter than air; will rise (Relative to Air), 0.554 at 0 °C (Air = 1), Relative vapor density (air = 1): 0.6 | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
258574 mmHg at 100 °F ; 760 mmHg at -258.7 °F (NTP, 1992), VP: 1 Pa at -220 °C (solid); -10 Pa at 214.2 °C (solid); 100 Pa at -206.8 °C (solid); 1 kPa at -197 °C (solid); 10 kPa at -183.6 °C (solid); 100 kPa at -161.7 °C, 4.66X10+5 mm Hg at 25 °C | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Methanol and carbon monoxide | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
74-82-8, 8006-14-2, 64365-11-3, 1333-86-4 | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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Melting Point |
-296 °F (USCG, 1999), -296.5 °F (NTP, 1992), -182.566 °C, -182.4 °C, -183 °C | |
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Theoretical Frameworks and Computational Methodologies for Methyl Radical Studies
Molecular Dynamics Simulations of Methyl Radical Systems
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of systems containing methyl radicals. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the investigation of reaction dynamics, energy transfer, and other dynamic processes.
MD simulations have been used to investigate the deposition of hyperthermal methyl radicals on diamond surfaces. aps.org These simulations, which employed realistic many-body semiclassical potentials, revealed that the probability of adsorption is higher for normal incidence to the surface and increases with higher incident kinetic energy. aps.org The simulations also showed that a radical site on the surface is necessary for the chemisorption of the this compound. aps.org
Ab initio molecular dynamics (AIMD) simulations, where the forces are calculated "on-the-fly" using quantum chemical methods, have been used to study the gas-phase reaction of the methylidyne radical with dimethylacetylene. hawaii.edu These simulations revealed that the reaction proceeds through long-lived intermediates and that the methyl groups of dimethylacetylene can "screen" the carbon-carbon triple bond, directing the reaction towards an insertion pathway. hawaii.edu
Reactive molecular dynamics simulations, using force fields like ReaxFF, have been employed to automatically discover reaction pathways and determine rate constants for complex systems like methane (B114726) oxidation. acs.org These simulations have successfully identified the initial steps of methane combustion, which involve the formation of methyl radicals through hydrogen abstraction. acs.org
Statistical Mechanics and Transition State Theory in this compound Kinetics
Statistical mechanics provides the theoretical foundation for understanding the macroscopic properties of a system from the microscopic behavior of its constituent particles. In the context of the this compound, it is crucial for calculating reaction rates and thermodynamic properties.
Transition State Theory (TST) is a cornerstone of chemical kinetics that is used to calculate the rate constants of chemical reactions. Variational Transition State Theory (VTST) is an extension of TST where the transition state is located at the point of minimum flux along the reaction path. This approach has been used to study the reaction of methyl radicals with hydrogen atoms. anl.gov
For barrierless reactions, such as the association of two methyl radicals, a variable reaction coordinate and a multifaceted dividing surface are employed within the framework of VTST. ccu.edu.tw The rate constants can be calculated at different levels of theory, including canonical, microcanonical, and E,J-resolved microcanonical levels. ccu.edu.tw
The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, a microcanonical version of TST, is often used in conjunction with master equation modeling to calculate pressure- and temperature-dependent rate coefficients for multi-well reaction pathways. nih.govacs.org This framework has been applied to study the reaction between the this compound and aniline (B41778), incorporating treatments for hindered internal rotation and Eckart tunneling. nih.govacs.org
The following table presents calculated rate constants for the reaction of the this compound with aniline at different temperatures and pressures.
| Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| 300 | 760 | 7.71 × 10⁻¹⁷ T¹·²⁰ exp[(−40.96 ± 2.18 kJ·mol⁻¹)/RT] |
| 2000 | 760 | 7.71 × 10⁻¹⁷ T¹·²⁰ exp[(−40.96 ± 2.18 kJ·mol⁻¹)/RT] |
| 300 | 76-76,000 | Increases with pressure |
| 2000 | 76-76,000 | Increases with pressure |
Data sourced from a theoretical investigation of the kinetic mechanism of the reaction between aniline and the this compound. nih.gov
Computational Spectroscopy for this compound
Computational spectroscopy plays a vital role in interpreting and predicting the spectra of the this compound, which are essential for its detection and characterization in various environments. These methods involve calculating the energy levels and transition probabilities associated with different spectroscopic techniques.
Ab initio calculations are used to generate potential energy surfaces (PES) and, in the case of IR and Raman spectroscopy, dipole moment and polarizability surfaces. researchgate.netucl.ac.uk These surfaces are then used in variational calculations to determine the ro-vibrational energy levels and transition intensities. The TROVE (Theoretical Rovibrational Energies) program is a powerful tool for performing such calculations for polyatomic molecules like the this compound. researchgate.netucl.ac.uk
These calculations have been used to generate comprehensive line lists for the this compound, which are catalogs of absorption lines valid over a wide range of temperatures. ucl.ac.ukarxiv.org These line lists are crucial for analyzing spectra from environments such as combustion systems, planetary atmospheres, and the interstellar medium. ucl.ac.ukarxiv.org By comparing calculated vibrational term values with experimental data, the accuracy of the underlying PES can be assessed and refined. arxiv.org
The following table compares the calculated and experimental vibrational band centers for the this compound.
| Vibrational Mode | Symmetry | Calculated Band Center (cm⁻¹) | Experimental Band Center (cm⁻¹) |
| ν₁ | A₁' | Not provided | Not provided |
| ν₂ | A₂'' | 602.8 | 603.3 |
| 2ν₂ | A₁' | 1189.6 | 1198.9 |
| ν₃ | E' | Not provided | Not provided |
| ν₄ | E' | Not provided | Not provided |
Data sourced from a variational calculation of the IR line list for the this compound. researchgate.netarxiv.org
Experimental Generation and Synthesis of Methyl Radical
Photochemical Generation of Methyl Radical
Photochemical methods utilize light energy to induce the cleavage of chemical bonds, a process known as photolysis or photodissociation, to generate methyl radicals from suitable precursor molecules. wikipedia.org
The photolysis of acetone (B3395972) (CH₃COCH₃) vapor is a well-established and widely used method for producing methyl radicals. wikipedia.orgnasa.gov When acetone absorbs ultraviolet (UV) light, typically at wavelengths around 193 nm or within the 250-320 nm range, it is excited to a higher electronic state. wikipedia.orgroyalsocietypublishing.org This excitation can lead to the cleavage of a carbon-carbon bond, resulting in the formation of a this compound and an acetyl radical (CH₃CO•). royalsocietypublishing.orgresearchgate.netaip.org
The primary dissociation process from both the first excited singlet and triplet states of acetone is the formation of methyl and acetyl radicals. royalsocietypublishing.org The acetyl radical can subsequently decompose, especially at higher temperatures, to yield another this compound and carbon monoxide (CO). aip.orgcdnsciencepub.com The quantum yield of this compound formation, which is the number of methyl radicals produced per photon absorbed, is influenced by factors such as temperature and pressure. researchgate.netcdnsciencepub.com For instance, at 248 nm, the quantum yield of the acetyl radical (a precursor to the second this compound) was found to be 0.535 ± 0.09 in the low-pressure limit. researchgate.net
Table 1: Key Parameters in the Photolysis of Acetone for this compound Production
| Parameter | Description | Value/Observation | References |
|---|---|---|---|
| Excitation Wavelengths | Wavelengths of UV light used to initiate photolysis. | 193 nm, 248-330 nm | wikipedia.orgresearchgate.net |
| Primary Products | Initial species formed upon photolysis. | This compound (CH₃•) and Acetyl radical (CH₃CO•) | royalsocietypublishing.orgaip.org |
| Secondary Products | Products formed from subsequent reactions. | Carbon monoxide (CO), Ethane (B1197151) (C₂H₆), Methane (B114726) (CH₄) | researchgate.netaip.org |
| Quantum Yield (Φ) | Efficiency of radical production per photon absorbed. | Varies with temperature and pressure. | researchgate.netcdnsciencepub.com |
Photodissociation of Halomethanes for this compound Production
The ultraviolet dissociation of halomethanes, such as methyl iodide (CH₃I) and methyl bromide (CH₂Br), is another effective method for generating methyl radicals. wikipedia.orgnih.gov In this process, the carbon-halogen bond is cleaved by UV radiation, producing a this compound and a halogen atom. wikipedia.orgaip.org
For example, the photolysis of methyl iodide using 253.7 nm or 266 nm light results in the cleavage of the C-I bond, yielding methyl radicals. rsc.orgresearchgate.netnih.gov The energy of the absorbed photon influences the kinetic and internal energy of the resulting fragments. aip.org Studies have shown that hot (translationally or vibrationally excited) methyl radicals can be produced through this method. aip.org The quantum yield for this compound production from methyl iodide photolysis at 77 K has been found to be low, comparable to that of trifluoromethyl iodide (CF₃I) photolysis under similar conditions. rsc.org The photodissociation dynamics of these molecules are complex and can involve multiple electronic states. researchgate.net
Table 2: Comparison of Halomethane Precursors for this compound Production
| Halomethane Precursor | Typical Photolysis Wavelength | Key Findings | References |
|---|---|---|---|
| Methyl Iodide (CH₃I) | 253.7 nm, 266 nm | Produces CH₃• and I•. Can form "hot" methyl radicals. | rsc.orgresearchgate.netaip.org |
| Dibromomethane (CH₂Br₂) | Not specified | Can produce bromothis compound (CH₂Br•). | aip.org |
| Diiodomethane (CH₂I₂) | Not specified | Unlikely to produce CI radical due to lower excess energy. | rsc.org |
| Chloroiodomethane (CH₂ICl) | 266 nm | Primarily cleaves the C-I bond to form the chlorothis compound (CH₂Cl•). | escholarship.org |
Ultraviolet Radiolysis Techniques for this compound
Pulse radiolysis is a powerful technique for generating and studying short-lived species like the this compound. sciengine.com In this method, a sample is irradiated with a short, intense pulse of high-energy electrons, leading to the formation of various reactive species, including radicals. rsc.org While direct radiolysis of water produces species like the hydroxyl radical (•OH), hydrated electron (e⁻aq), and hydrogen atom (H•), these can then react with suitable precursor molecules to generate methyl radicals. rsc.orgresearchgate.net
For instance, the hydroxyl radical can abstract a hydrogen atom from molecules like dimethyl sulfoxide (B87167) (DMSO) to produce a this compound. rsc.org Similarly, pulse radiolysis of aqueous solutions containing compounds with methyl groups, such as N-acetylalanylalanine methyl ester, can lead to the formation of a temporary negative ion which then cleaves to produce a this compound. mdpi.com This technique allows for time-resolved studies of the kinetics and reactions of methyl radicals. rsc.orgnih.gov
Pyrolysis and Thermal Decomposition Methods for this compound
Pyrolysis involves the use of high temperatures to break down molecules into smaller fragments, including radicals. researchgate.net This method has been historically significant in the generation and study of methyl radicals. nih.govtaylorandfrancis.com
The thermal decomposition of tetramethyllead (B1204573) (Pb(CH₃)₄) was one of the first methods used to unequivocally generate and identify free methyl radicals in the gas phase. nih.govacs.orgwikipedia.org In a classic experiment by Paneth and Hofeditz in 1929, tetramethyllead vapor was decomposed at high temperatures in a quartz tube. acs.orgwikipedia.org The process yields methyl radicals and elemental lead. wikipedia.org
The decomposition is a unimolecular process where the Pb-C bonds break, releasing four methyl radicals per molecule of tetramethyllead. acs.orgresearchgate.net The reaction is typically carried out in a flow system, often with a carrier gas, over a temperature range of 671–753 K. researchgate.net While historically important, the high toxicity of tetramethyllead has led to its replacement by other precursors in many applications. nih.govacs.org
Table 3: Experimental Conditions for Pyrolysis of Tetramethyllead
| Parameter | Condition | Outcome | References |
|---|---|---|---|
| Precursor | Tetramethyllead (Pb(CH₃)₄) | acs.orgwikipedia.org | |
| Temperature Range | ~671–753 K | Decomposition into methyl radicals and lead. | researchgate.net |
| System Type | Flow system, often with a carrier gas. | Allows for the transport and detection of transient radicals. | wikipedia.orgresearchgate.net |
| Historical Significance | First definitive proof of free alkyl radicals in the gas phase. | nih.govacs.org |
Pyrolysis of Azomethane (B1219989) for this compound Production
The pyrolysis of azomethane (CH₃N=NCH₃) is another common and cleaner method for producing methyl radicals. wikipedia.orgresearchgate.net When heated, azomethane decomposes to form two methyl radicals and a stable nitrogen molecule (N₂). researchgate.netcolostate.edu
This method is often preferred because it requires lower temperatures compared to other precursors, which helps to minimize secondary reactions. researchgate.net The optimal temperature for the complete thermal dissociation of azomethane to maximize this compound production is around 1200 K. researchgate.net The decomposition has been studied extensively, and it is known to be a unimolecular reaction, particularly when inhibited by nitric oxide to suppress chain reactions. researchgate.netaip.org The process can be carried out in various setups, including shock tubes and hyperthermal nozzle sources, to study the properties and reactions of the generated methyl radicals. colostate.eduacs.org Methyl yields as high as 42% have been observed in some reactor systems. capes.gov.br
Table 4: Research Findings on Azomethane Pyrolysis
| Finding | Experimental Detail | Reference |
|---|---|---|
| Optimal Temperature | 1200 K for maximum this compound production in a hyperthermal nozzle. | researchgate.net |
| Primary Products | 2 CH₃• + N₂ | researchgate.netcolostate.edu |
| Reaction Type | Unimolecular decomposition; can have short chain reactions. | researchgate.netaip.org |
| Activation Energy | ~51.2-55.5 kcal/mol for the initial decomposition step. | researchgate.netaip.org |
| Methyl Yield | Can be as high as 42%. | capes.gov.br |
Chemical Reaction-Based Generation of this compound
The generation of methyl radicals through chemical reactions often involves the homolytic cleavage of a precursor molecule, a process that can be initiated by heat, light, or, more commonly, a catalyst.
Transition metal catalysts are frequently employed to facilitate the formation of methyl radicals under milder conditions than purely thermal methods. acs.org These catalysts can participate in single-electron transfer (SET) processes or assist in the decomposition of radical precursors.
Recent research has highlighted several effective metal-catalyzed systems:
Iron Catalysis : Iron catalysts can initiate the generation of a this compound from precursors like tert-butyl peroxybenzoate (TBPB). nih.gov A proposed mechanism involves a single-electron transfer from the iron catalyst to TBPB, which then fragments to produce a this compound, an Fe(III) species, and acetone. nih.gov Iron-catalyzed reactions have been noted for the selective or dominant formation of methyl radicals. nih.gov Both Cu(OAc)₂·2H₂O and FeCl₂ have been shown to catalyze the direct β-C(sp²)–H methylation of enamides using dicumyl peroxide (DCP) as the this compound source. rsc.org
Molybdenum Catalysis : Molybdenum single sites supported on materials like zeolites or SiO₂ have been identified as crucial for generating methyl radicals from methane in non-oxidative activation processes. nih.gov The rate of this compound formation shows a linear correlation with the number of molybdenum single sites. nih.gov These radicals can then couple in the gas phase to form ethane, which can be further converted to ethylene (B1197577) or, within zeolite pores, to benzene. nih.gov
Palladium and Nickel Catalysis : Palladium acetate (B1210297) (Pd(OAc)₂) can catalyze the ortho-methylation of 2-phenylpyridines using dicumyl peroxide (DCP) as the methyl source at elevated temperatures. rsc.org The mechanism is thought to involve a β-methyl elimination from the peroxide, creating a methyl-palladium intermediate. rsc.org Nickel catalysts, in conjunction with peroxides, can also generate methyl radicals. The peroxide serves a dual function: it produces a this compound via β-scission and also facilitates a hydrogen atom transfer (HAT) to create a carbon radical for cross-coupling. rsc.org
Copper Catalysis : In addition to the aforementioned iron catalysis, copper(II) acetate has been used for the methylation of enamides. rsc.org
Table 1: Examples of Metal-Catalyzed this compound Generation
| Metal Catalyst | This compound Source | Substrate Example | Key Finding | Reference |
|---|---|---|---|---|
| Iron (Fe) | tert-butyl peroxybenzoate (TBPB) | Alkenes | Fe-catalyzed β-methyl scission generates the initial this compound. | nih.gov |
| Molybdenum (Mo) | Methane (CH₄) | Methane | Single Mo sites are essential for this compound generation from methane. | nih.gov |
| Palladium (Pd) | Dicumyl peroxide (DCP) | 2-Phenylpyridines | Catalyzes ortho-methylation via a methyl-palladium intermediate. | rsc.org |
| Nickel (Ni) | Peroxides | General C-H bonds | Peroxide acts as both this compound source and HAT facilitator. | rsc.org |
A significant number of enzymes belonging to the radical S-adenosylmethionine (SAM) superfamily are capable of catalyzing methylation reactions. nih.gov These enzymes utilize radical chemistry to modify a wide array of substrates. nih.gov All radical SAM enzymes contain a [4Fe-4S] cluster which binds SAM and, in its reduced [4Fe-4S]¹⁺ state, reductively cleaves SAM to produce a highly reactive 5'-deoxyadenosyl radical (5'-dA•). nih.gov This radical initiates the subsequent reaction by abstracting a hydrogen atom from a substrate. nih.gov
Radical SAM methylating enzymes are unique in that they often use two molecules of SAM per turnover: one to generate the 5'-deoxyadenosyl radical and another to act as the methyl group donor. nih.gov They are categorized into different classes based on their primary sequence and mechanism. nih.gov
Class B (Cobalamin-Dependent) : Enzymes like TsrM, involved in thiostrepton (B1681307) biosynthesis, are B₁₂-dependent. nih.govfrontiersin.org They possess both a radical SAM domain and a cobalamin-binding domain. nih.gov In these systems, methylcobalamin (B1676134) serves as the methyl donor. nih.gov The methylation of the indole (B1671886) moiety of tryptophan by TsrM has been shown to require methylcobalamin for the reaction. nih.gov
Class C (Cobalamin-Independent) : These enzymes, such as NosN and TbtI, are involved in the biosynthesis of thiopeptide antibiotics like nosiheptide (B1679978) and thiomuracin. nih.govfrontiersin.org They share sequence homology with HemN, a coproporphyrinogen III oxidase. nih.govwikipedia.org Class C enzymes methylate heteroaromatic substrates without the need for a cobalamin cofactor. wikipedia.org
RNA Methylating Enzymes : Enzymes like RlmN and Cfr catalyze methylation via a distinct methyl synthase mechanism. They use one SAM molecule as a source for the 5'-dA• radical and a second SAM molecule as the source of a methyl group, which is first transferred to a conserved cysteine residue. nih.gov The 5'-dA• radical abstracts a hydrogen atom, leading to the formation of a thiomethylene radical that adds to the RNA substrate. nih.gov
The involvement of radical SAM enzymes in the biosynthesis of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) is extensive, catalyzing not just methylation but also thioether bond formation and complex rearrangements. frontiersin.org
Metal-Catalyzed Chemical Reactions for this compound
Electrochemical Generation of this compound
Electrochemical methods provide a powerful and environmentally friendly route to generate methyl radicals without the need for harsh chemical oxidants or reductants. osaka-u.ac.jp The primary method for the electrochemical generation of methyl radicals is the Kolbe electrolysis of acetate (from acetic acid). osaka-u.ac.jpwhiterose.ac.uk
In this process, an acetate anion is oxidized at the anode, losing one electron to form an acetoxy radical. This radical is unstable and rapidly undergoes decarboxylation to produce a this compound and a molecule of carbon dioxide. osaka-u.ac.jp
CH₃COO⁻ → CH₃COO• + e⁻ CH₃COO• → •CH₃ + CO₂
This approach has several advantages:
Mild Conditions : The reaction can often be carried out at room temperature. osaka-u.ac.jp
Atom Economy : The generation of the this compound from acetic acid avoids precursors with poor atom economy. osaka-u.ac.jp
Clean Byproducts : Side products are typically small gaseous molecules like hydrogen (H₂) and carbon dioxide (CO₂). osaka-u.ac.jp
Researchers have utilized this method for various synthetic applications. For instance, electrochemically generated methyl radicals have been used in Hydrogen Atom Transfer (HAT) processes for the functionalization of inert C(sp³)-H bonds. osaka-u.ac.jp A recent application involves using this method to recycle carbon fiber reinforced polymers (CFRPs). rsc.org By using the carbon fibers within the composite as the anode, methyl radicals are generated directly at the polymer matrix surface from acetic acid, leading to selective C-N bond cleavage and dissolution of the epoxy matrix. rsc.org
Generation of this compound in Plasma Environments
Low-temperature plasmas are an effective medium for generating a variety of reactive species, including methyl radicals, primarily from methane (CH₄). umich.eduacs.org This method is of significant interest for the up-conversion of methane into more valuable chemicals. umich.edu
In a typical setup, a gas mixture, often containing methane diluted in an inert gas like argon (Ar/CH₄), is subjected to a nanosecond pulsed dielectric barrier discharge (ns-DBD) within a microfluidic channel. umich.eduacs.org The primary pathways for this compound production in these plasmas are:
Electron-impact dissociation of methane. umich.eduacs.org
Dissociative excitation transfer to methane. umich.eduacs.org
Reaction of methylene (B1212753) radicals (CH₂) with methane . umich.eduacs.org
Computational studies have shown that CH₃ is the dominant radical produced initially, before it rapidly reacts to form ethane (C₂H₆) and other stable products like propane (B168953) (C₃H₈) and methanol (B129727) (CH₃OH). umich.eduacs.org The concentration of methyl radicals increases sharply immediately after the plasma is initiated. researchgate.net
The efficiency of this compound generation is influenced by several factors:
Gas Composition : Optimal CH₃ production is often found at specific methane concentrations (e.g., 5% CH₄ in an Ar/CH₄/H₂O mixture) due to a balance between different formation and consumption pathways. umich.eduacs.org
Electrical Properties : Increasing the energy deposited per pulse or the permittivity of the dielectric materials generally enhances CH₃ production. umich.eduacs.org
A key challenge and area of research is capturing the plasma-produced methyl radicals before they react further in the gas phase. umich.eduacs.org One strategy involves solvating the radicals in a liquid that flows along the wall of the microplasma channel or is present as droplets within the plasma. umich.eduacs.org The fluence of CH₃ to the liquid solvent is increased if the liquid is immersed in the plasma as a droplet. acs.org
Spectroscopic and Advanced Detection Techniques for Methyl Radical
Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Methyl Radical
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and specific method for studying species with unpaired electrons, such as the this compound. wikipedia.orgspectroscopyeurope.com The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it focuses on the electron's spin rather than the atomic nucleus. wikipedia.org When a this compound is placed in a strong magnetic field, the degeneracy of the unpaired electron's spin states is lifted, creating two energy levels. libretexts.org The absorption of microwave radiation can induce transitions between these spin states, resulting in an EPR spectrum. libretexts.org
The EPR spectrum of the this compound is characterized by a distinct pattern of lines due to hyperfine coupling. libretexts.org This interaction occurs between the magnetic moment of the unpaired electron and the magnetic moments of the three equivalent hydrogen nuclei (protons). jove.com For the this compound, which has three equivalent protons (I=1/2), the EPR signal is split into four lines (a quartet) with a characteristic intensity ratio of 1:3:3:1. jove.comlibretexts.orgtestbook.com This splitting pattern is a definitive signature for the presence of the this compound. libretexts.org The spacing between these lines, known as the hyperfine splitting constant, provides information about the electronic structure and geometry of the radical. jove.com For the this compound, the proton-electron splitting is approximately 23 gauss (64.4 MHz). libretexts.org
EPR spectroscopy is highly sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org The g-factor, another important parameter obtained from EPR spectra, gives information about the radical's electronic environment. spectroscopyeurope.commlsu.ac.in For organic radicals like the this compound, the g-value is typically very close to that of a free electron, which is approximately 2.0023. mlsu.ac.in
The technique has been instrumental in studying the structure of sites where methyl radicals are trapped, such as in methanol (B129727) glasses. aip.org In these studies, forbidden satellite lines appear in the ESR spectra due to dipolar coupling between the unpaired electron and protons of neighboring molecules, providing insights into the local environment of the trapped radical. aip.org
Table 1: Key EPR/ESR Parameters for the this compound
| Parameter | Description | Typical Value for this compound | Reference |
| Number of Lines | The number of lines in the EPR spectrum resulting from hyperfine splitting. | 4 (quartet) | wikipedia.orgjove.comlibretexts.orgtestbook.com |
| Line Intensity Ratio | The relative intensities of the lines in the splitting pattern. | 1:3:3:1 | jove.comlibretexts.orgtestbook.com |
| Hyperfine Splitting Constant (a) | The magnitude of the interaction between the electron spin and the nuclear spins of the protons. | 23 gauss (64.4 MHz) | libretexts.org |
| g-factor | A dimensionless quantity that characterizes the magnetic moment of the unpaired electron. | ~2.0023 | mlsu.ac.in |
Time-resolved EPR (TR-EPR) is a powerful extension of conventional EPR that allows for the study of the kinetics and mechanisms of short-lived radical intermediates. aip.orgnih.gov This technique is particularly valuable for investigating the formation and decay of methyl radicals in photochemical reactions. sciengine.com TR-EPR experiments can be performed with high time resolution, down to nanoseconds, enabling the direct observation of transient species generated by events like laser flash photolysis. aip.org
A key phenomenon observed in TR-EPR studies of methyl radicals is Chemically Induced Dynamic Electron Polarization (CIDEP). conicet.gov.ar CIDEP results in non-Boltzmann population distributions among the electron spin levels, leading to enhanced absorption or emission signals in the EPR spectrum. conicet.gov.arconicet.gov.ar The analysis of CIDEP effects provides detailed insights into the mechanisms of radical formation, such as the spin state of the precursor molecule and the dynamics of the radical pair. conicet.gov.ar For instance, the photoinduced homolytic cleavage of the Co-C bond in certain organometallic complexes has been studied using TR-EPR, where the CIDEP of the resulting methyl radicals revealed information about the singlet excited state precursor. rsc.org
Fourier Transform EPR (FT-EPR) is a pulsed EPR technique that offers advantages in sensitivity and resolution for studying transient radicals like the this compound. sciengine.comumich.edu In FT-EPR, a short, intense microwave pulse is used to excite the spin system, and the resulting free induction decay (FID) is recorded in the time domain. conicet.gov.ar The Fourier transform of the FID then yields the EPR spectrum in the frequency domain. conicet.gov.arumich.edu
FT-EPR is particularly well-suited for time-resolved studies. conicet.gov.ar By varying the delay between a photolytic laser pulse and the microwave pulse, the time evolution of the transient radical concentration and its spin polarization can be monitored with high precision. conicet.gov.ar This has been demonstrated in the study of methyl radicals photogenerated from organometallic complexes, where FT-EPR spectra revealed pronounced CIDEP effects. conicet.gov.arconicet.gov.ar The dependence of these effects on factors like solvent polarity, viscosity, and excitation wavelength provided detailed information about the reaction dynamics and the nature of the excited states involved. conicet.gov.arconicet.gov.ar The high sensitivity of FT-EPR has also enabled the direct detection of methylthymine radical cations and their subsequent transformations on a nanosecond timescale. acs.org
Time-Resolved EPR for this compound
Absorption Spectroscopy for this compound
Absorption spectroscopy offers a complementary set of techniques for the quantitative detection of methyl radicals, particularly in gas-phase environments like plasmas and combustion systems. capes.gov.br These methods are based on the Beer-Lambert law, where the concentration of the absorbing species is related to the attenuation of light passing through the sample. rub.de
Tunable Infrared Diode Laser Absorption Spectroscopy (TIDLAS or TDLAS) is a highly sensitive and selective technique for measuring the concentration of gas-phase species, including the this compound. capes.gov.brlogos-verlag.de This method utilizes the absorption of infrared radiation corresponding to specific rovibrational transitions of the molecule. capes.gov.br For the this compound, the ν₂ "umbrella" mode and the ν₃ asymmetric stretch are often targeted. capes.gov.bracs.org
TIDLAS has been successfully applied to detect methyl radicals in various plasma environments, such as H₂–Ar–N₂ microwave plasmas containing methane (B114726) or methanol. capes.gov.brlogos-verlag.de In these studies, this compound concentrations in the range of 10¹² to 10¹³ molecules cm⁻³ have been measured. capes.gov.brlogos-verlag.de Time-resolved TDLAS has also been employed to study the temporal evolution of this compound concentrations in H₂ surface wave plasmas with methane, providing insights into the chemical kinetics of these systems. scite.ai
Table 2: Representative TDLAS Studies of this compound
| Plasma System | Precursor(s) | Measured CH₃• Concentration | Reference |
| H₂–Ar–N₂ microwave plasma | Methane, Methanol | 10¹²–10¹³ molecules cm⁻³ | capes.gov.brlogos-verlag.de |
| H₂ surface wave plasma | Methane | 10¹²–10¹³ molecules cm⁻³ | scite.ai |
| ac methane/hydrogen/oxygen plasma | Methane, Oxygen | Detected and modeled | acs.org |
Broadband Ultraviolet (UV) Absorption Spectroscopy is another valuable technique for the quantitative detection of methyl radicals. researchgate.net This method exploits the strong electronic transition of the this compound in the UV region, specifically the B²A₁' ← X²A₂'' transition, which has a prominent absorption feature around 216 nm. capes.gov.brresearchgate.net
This technique has been used to measure this compound concentrations in diamond-depositing microwave plasmas and behind shock waves at high temperatures. rub.deiaea.orgosti.gov By measuring the absorption spectrum over a range of wavelengths, the concentration of the this compound can be determined, even in the presence of other UV-absorbing species. iaea.orgosti.gov Studies have determined the absorption coefficient of the this compound at 216.62 nm over a wide temperature range (1200 to 2500 K). iaea.orgosti.gov This technique has been directly compared with TDLAS for the quantitative detection of methyl radicals in non-equilibrium plasmas, with results showing satisfactory agreement between the two methods. capes.gov.brresearchgate.net
Cavity Ring-Down Spectroscopy (CRDS) is an extremely sensitive absorption technique capable of measuring very low concentrations of radicals. acs.orgosti.gov In CRDS, a pulse of laser light is injected into a high-finesse optical cavity formed by two highly reflective mirrors. osti.gov The intensity of the light leaking out of the cavity decays exponentially over time. osti.gov When an absorbing species like the this compound is present in the cavity, the decay time (the "ring-down" time) decreases. researchgate.net By measuring the change in the ring-down time, the absolute concentration of the radical can be determined with high precision. researchgate.net
Infrared CRDS (IR-CRLAS) has been successfully used to determine the absolute concentrations of methyl radicals in low-pressure methane/air flames. capes.gov.bracs.orgaip.org By combining rovibrational absorption spectra of the ν₃ fundamental band with temperature measurements, concentration profiles of the this compound as a function of height above the burner have been obtained. capes.gov.braip.org These experimental results have been compared with flame chemistry simulations, providing crucial data for validating combustion models. capes.gov.bracs.org The high sensitivity of CRDS makes it a powerful tool for studying radical chemistry in complex environments. acs.orgosti.gov
Broadband Ultraviolet Absorption Spectroscopy of this compound
Resonance-Enhanced Multi-Photon Ionization (REMPI) for this compound
Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective laser-based technique used for detecting and characterizing transient species like the this compound (CH₃). worldscientific.com The process typically involves the absorption of two photons to excite the this compound to an intermediate electronic state, often a Rydberg state, followed by the absorption of a third photon to ionize the molecule. researchgate.net This (2+1) REMPI scheme is particularly effective for CH₃ because its electronically excited states are strongly predissociated, which hinders detection by laser-induced fluorescence. optica.org
The resulting ions are then detected, commonly by a mass spectrometer, which provides excellent mass resolution and helps in the unambiguous identification of the spectral carrier. worldscientific.com REMPI has been successfully employed to obtain high-resolution spectra of CH₃, allowing for detailed analysis of its rotational and vibrational states. researchgate.netubc.ca For instance, the Q-branch of the 3p ²A₂" Rydberg state is a well-characterized transition used for CH₃ detection around 333.5 nm. optica.orgresearchgate.net
Recent advancements using imaging spectroscopy have helped to identify previously missing REMPI bands for this compound isotopologues, completing the spectroscopic information needed to probe any vibrational mode of excitation. nih.gov This comprehensive dataset is crucial for detailed studies in chemical dynamics. nih.gov
Table 1: Selected REMPI Transitions for this compound Detection
| Transition | Wavelength (nm) | Scheme | Notes |
|---|---|---|---|
| 3p ²A₂" ← X̃ ²A₂" | ~333.5 | (2+1) REMPI | Commonly used for CH₃ detection in flames. optica.orgresearchgate.net |
| 3s Rydberg state | ~216.4 | Photoexcitation | Used for detection in fuel-rich flames. researchgate.net |
| 4p Rydberg states | N/A | (2+1) REMPI | Investigated for rotational structure and predissociation dynamics. acs.org |
Radar REMPI Technique for this compound
A significant advancement in REMPI is the Radar REMPI technique, which combines REMPI with coherent microwave Rayleigh scattering for detection. optica.orgresearchgate.net This method offers a non-intrusive, in-situ approach for direct measurements of methyl radicals, particularly in challenging environments like atmospheric pressure flames. nih.gov
In Radar REMPI, a tunable dye laser selectively ionizes methyl radicals via a (2+1) REMPI process. optica.org Instead of physically collecting the resulting electrons and ions with probes, a microwave homodyne transceiver system non-intrusively detects the laser-induced plasma. optica.orgresearchgate.net The microwave scattering from the electrons provides the signal. This approach avoids issues associated with physical probes in harsh environments and allows for standoff detection due to the low background radiation in the microwave range. optica.org
The technique has demonstrated excellent performance for two-dimensional quantitative measurements of CH₃ concentrations in methane/air flames. researchgate.netoptica.org It provides high spatial resolution (on the order of 20 µm) and a large signal-to-noise ratio, making it a powerful tool for validating combustion kinetic models. optica.orgnih.gov Researchers have successfully performed in-situ calibration with argon to determine the absolute concentration of CH₃. researchgate.net
Degenerate Four-Wave Mixing (DFWM) for this compound
Degenerate Four-Wave Mixing (DFWM) is another laser-based, non-linear optical technique utilized for the spatially resolved detection of methyl radicals in environments such as flames. optica.orgnih.gov This method involves three input laser beams of the same frequency that interact with the species of interest to generate a fourth, coherent signal beam. stanford.edu A key advantage of DFWM is that the signal is a coherent beam, allowing for excellent rejection of background luminosity and scattered light, which is a common problem in combustion diagnostics. stanford.edu
DFWM has been successfully applied to detect CH₃ in a methane-air flat flame by accessing the Herzberg β₁ band near 216 nm. optica.org The technique offers high spatial resolution, with reported values of 0.2 mm (vertical) by 0.3 mm (horizontal). optica.org Compared to traditional laser absorption spectroscopy, DFWM spectra are significantly less affected by broad, featureless background signals, leading to clearer identification of the radical. optica.org
From absorption measurements, a peak CH₃ concentration of 650 parts per million (ppm) was determined in a rich flame, which allowed for the estimation of a DFWM detection limit of approximately 65 ppm. optica.orgnih.gov This sensitivity, combined with its high spatial resolution, makes DFWM a valuable diagnostic tool for mapping radical distributions in reactive flows. optica.org
Table 2: DFWM Detection of this compound in a Methane-Air Flame
| Parameter | Finding | Reference |
|---|---|---|
| Laser Wavelength | ~216 nm (Herzberg β₁ band) | optica.org |
| Flame Type | Methane-air flat flame (ϕ = 1.55) | optica.org |
| Spatial Resolution | 0.2 mm (vertical) x 0.3 mm (horizontal) | optica.org |
| Peak Concentration Measured | 650 ppm (by absorption) | optica.orgnih.gov |
| Estimated Detection Limit | 65 ppm | optica.orgnih.gov |
High-Performance Liquid Chromatography (HPLC) coupled with Detection for this compound Adducts
Since free radicals like the this compound are highly reactive and short-lived, indirect detection methods are often employed. sciengine.com One such powerful approach involves spin trapping, where the transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be accumulated and analyzed. tandfonline.com High-Performance Liquid Chromatography (HPLC) is frequently coupled with specialized detectors to separate and quantify these adducts. sciengine.com
Commonly, HPLC is combined with electrochemical detection (HPLC-EC) or electron spin resonance (ESR) spectroscopy. nih.govacs.org Spin traps such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN) are used to capture methyl radicals. tandfonline.comacs.org The resulting adducts, such as POBN/CH₃ and PBN/CH₃, can be separated on an HPLC column and subsequently detected. acs.org
The HPLC-EC method has proven to be highly sensitive for detecting this compound production, for instance, in biological systems where hydroxyl radicals react with dimethyl sulfoxide (B87167) (DMSO). acs.org The use of an internal standard, such as 3-carbamoyl-2,2,5,5-tetramethylpyrrolidin-1-yloxy free radical (CTPO), improves the reliability and quantification of the measurements. nih.gov The combination of HPLC with ESR (HPLC-ESR) allows for the definitive identification of the separated radical adducts by recording their characteristic ESR spectra. tandfonline.com
Spectrophotometric Detection of this compound Adducts
Spectrophotometry offers a more accessible alternative to complex laser or chromatographic techniques for the indirect detection of methyl radicals. e3s-conferences.org These methods also typically rely on the formation of a stable product from the reaction of the this compound, which can then be quantified by measuring its light absorbance.
One such method involves the use of N,N,-dimethyl-p-phenylenediamine (DMPD) as a detection reagent. researchgate.net In systems where methyl radicals are generated, for example from the reaction of hydroxyl radicals with dimethyl sulfoxide (DMSO), the radicals can react with DMPD. researchgate.net This reaction leads to the formation of a colored product, and the change in absorbance, measured at a specific wavelength (e.g., 550 nm), can be correlated to the concentration of the radicals. researchgate.net
While other indirect methods exist, spectrophotometry provides a simple, cost-effective approach, though it may lack the specificity of techniques like mass spectrometry or ESR. sciengine.come3s-conferences.org The sensitivity of these methods can be quite high, with some spectrophotometric techniques reporting detection limits in the nanomolar range for certain radicals. researchgate.net
Vibrational Spectroscopy of Adsorbed Methyl Radicals
Understanding the interaction of methyl radicals with surfaces is crucial in fields like catalysis and materials science. Vibrational spectroscopy provides detailed information about the structure, bonding, and orientation of adsorbed species.
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly sensitive technique for studying the vibrational modes of surface adsorbates. It has been used to analyze methyl radicals adsorbed on surfaces like Nickel (111). aip.org Detailed HREELS studies, including isotopic substitution (using CD₃ and CH₂D), have concluded that the this compound adsorbs on a threefold hollow site of the Ni(111) surface with C₃ᵥ symmetry. aip.org
Another powerful surface-specific technique is infrared-visible Sum-Frequency Generation (SFG) vibrational spectroscopy. jyhuang.idv.tw SFG has been employed to study methyl radicals on diamond C(111) surfaces, which is relevant to chemical vapor deposition of diamond films. jyhuang.idv.twaps.org These studies have shown that low-energy methyl radicals adsorb intact on the surface, while higher-energy radicals or subsequent annealing can lead to their conversion to tetrahedrally bonded CH species. aps.org
Table 3: Vibrational Frequencies of this compound Adsorbed on Ni(111)
| Vibrational Mode | Frequency (cm⁻¹) | Symmetry | Notes |
|---|---|---|---|
| Symmetric C–H stretch | ~2700-2800 | A₁ | Observed to be in Fermi resonance with the overtone of the antisymmetric deformation. aip.org |
| Antisymmetric C–H stretch | Not specified | E | |
| Symmetric deformation (umbrella) | Not specified | A₁ | |
| Antisymmetric deformation | Not specified | E | |
| Ni-C stretch | ~400 | A₁ | Indicates a perpendicular orientation of the C₃ axis to the surface. aip.org |
Note: Specific frequencies can vary and are part of complex spectral analysis. The table provides a general overview based on the findings. aip.org
Non-resonant Raman Spectroscopy of this compound
Raman spectroscopy is a valuable tool for probing the vibrational and rotational energy levels of molecules. aip.org While less common than other techniques for radical detection due to weaker signals, non-resonant Raman spectroscopy provides complementary information to infrared spectroscopy. aip.org
Theoretical calculations and simulations play a significant role in interpreting and predicting the Raman spectra of transient species like the this compound. amanote.comucl.ac.uk Variational calculations have been used to simulate the non-resonant Raman spectra of ¹²CH₃. ucl.ac.ukuni-wuppertal.de These simulations, which can incorporate anharmonicity and rovibrational effects, are crucial for assigning experimental spectra and understanding the molecule's fundamental properties. aip.org The TROVE (Theoretical Rovibrational Energies) program is one computational approach that has been successfully used for simulating the Raman spectrum of the this compound. aip.org These theoretical studies provide a detailed picture of the Raman scattering cross-sections and the isotropic and anisotropic contributions to the signal. uni-wuppertal.de
Reaction Mechanisms and Kinetics of Methyl Radical
Gas-Phase Reactions of Methyl Radical
The gas-phase chemistry of the this compound is critical in understanding atmospheric processes and combustion systems. acs.org The radical's behavior is dictated by its interactions with a variety of molecules, leading to different reaction pathways such as hydrogen abstraction, dimerization, and reactions with oxidants.
Hydrogen Abstraction Reactions Involving this compound
Hydrogen abstraction is a fundamental reaction pathway for the this compound, where it removes a hydrogen atom from another molecule, forming methane (B114726) (CH₄) and a new radical. The kinetics of these reactions are highly dependent on the bond dissociation energy of the C-H bond being broken and the temperature.
Theoretical studies have been conducted to investigate the kinetics of hydrogen abstraction from various organic molecules by methyl radicals. For instance, the reaction of methyl radicals with formaldehyde (B43269) (HCHO) and hydroxymethylene (CHOH) has been explored, providing insights into the potential energy surfaces and reaction rate constants over a wide temperature range (300–2000 K). shd-pub.org.rs Similarly, the kinetics of hydrogen abstraction from methyl acetate (B1210297) by several radicals, including the this compound, have been investigated to better understand biodiesel combustion chemistry. princeton.edu These studies often employ high-level quantum chemistry methods to accurately predict reaction energetics and utilize transition state theory to calculate rate constants. princeton.edu
The reaction of methyl radicals with phenol (B47542) in the gas phase has been studied, revealing that the main products are methane and cresols (o- and p-cresol). publish.csiro.au This indicates that hydrogen abstraction from the phenolic hydroxyl group occurs, followed by the combination of a this compound with the resulting phenoxy radical at the ortho or para positions. publish.csiro.au
In the context of alkane chemistry, the abstraction of a hydrogen atom from ethane (B1197151) by a this compound to form methane is a crucial step in ethane pyrolysis. researchgate.net The relative rates of hydrogen abstraction from primary, secondary, and tertiary C-H bonds have been determined, showing a clear trend of increasing reactivity from primary to tertiary sites. cdnsciencepub.com
The reaction of the this compound with acetaldehyde (B116499) is another example where hydrogen abstraction plays a significant role, leading to the formation of methane. cdnsciencepub.com The temperature dependence of this reaction has been studied, providing important kinetic parameters. cdnsciencepub.com
Table 1: Selected Hydrogen Abstraction Reactions of this compound
| Reactant | Products | Temperature Range (K) | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|---|
| Ethane (C₂H₆) | Methane (CH₄) + Ethyl radical (•C₂H₅) | 823-893 | - | - | researchgate.net |
| Acetaldehyde (CH₃CHO) | Methane (CH₄) + Acetyl radical (•CH₃CO) | 300-434 | - | 8.0 kcal/mol | cdnsciencepub.com |
| Phenol (C₆H₅OH) | Methane (CH₄) + Phenoxy radical (•C₆H₅O) | 445-547 | - | - | publish.csiro.au |
| Methyl Acetate (CH₃COOCH₃) | Methane (CH₄) + •CH₂COOCH₃ or CH₃COO•CH₂ | 250-2000 | (Theoretical) | - | princeton.edu |
Dimerization and Recombination of Methyl Radicals
The self-reaction of two methyl radicals leads to the formation of a stable ethane (C₂H₆) molecule. This process, known as dimerization or recombination, is a crucial termination step in many radical chain reactions.
CH₃• + CH₃• → C₂H₆
The rate constant for this compound recombination has been the subject of numerous experimental and theoretical studies. Early measurements using the rotating sector technique yielded a value of 2.2×10¹³ cm³ mol⁻¹ s⁻¹ in the temperature range of 125°C to 175°C. aip.org Later studies using molecular modulation spectrometry determined the rate constant to be (4.0 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ between 250 and 450 K. rsc.org A review and re-evaluation of available data suggested a best value of (2.8 ± 0.4) × 10¹³ cm³ mol⁻¹ s⁻¹ for the rate constant in the temperature range of 295-450 K. publish.csiro.au
The recombination of methyl radicals is a pressure-dependent process. acs.org At high pressures, the reaction approaches its high-pressure limit, where the rate constant becomes independent of pressure. Theoretical models have been developed to describe the pressure dependence and the negative temperature dependence of this reaction. acs.orgcaltech.edu The thermal stability of methyl radicals in methane hydrate (B1144303) has been studied, showing that their decay follows a second-order reaction, leading to ethane formation through dimerization. nih.gov The activation energy for this process was found to be temperature-dependent. nih.gov
It's important to note that while recombination is the primary pathway for methyl radicals, disproportionation, where a hydrogen atom is transferred from one radical to another, is not possible for methyl radicals as they lack a beta-hydrogen atom. uark.edu
Table 2: Rate Constants for this compound Recombination
| Temperature Range (K) | Pressure | Rate Constant (k) | Technique | Reference |
|---|---|---|---|---|
| 398-448 | - | 2.2 × 10¹³ cm³ mol⁻¹ s⁻¹ | Rotating Sector | aip.org |
| 250-450 | - | (4.0 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Molecular Modulation Spectrometry | rsc.org |
| 373-463 | 30 Torr | (2.81 ± 0.22) × 10¹³ cm³ mol⁻¹ s⁻¹ | Rotating Sector | publish.csiro.au |
| 295-450 | Near high-pressure limit | (2.8 ± 0.4) × 10¹³ cm³ mol⁻¹ s⁻¹ | Evaluation of literature data | publish.csiro.au |
| 1005 | High-pressure limit | 10¹⁰.¹⁵ ± ⁰.⁵ L mol⁻¹ s⁻¹ | UV absorption spectroscopy | cdnsciencepub.com |
Reactions of this compound with Oxygen and Ozone
The reaction of methyl radicals with molecular oxygen (O₂) is of paramount importance in combustion and atmospheric chemistry. acs.org This reaction primarily proceeds via an addition mechanism to form the methylperoxy radical (CH₃O₂). rsc.orgrsc.org
CH₃• + O₂ (+M) → CH₃O₂• (+M)
This reaction is pressure-dependent, and the rate constant at the low-pressure limit has been determined over a range of temperatures. rsc.org At 298 K, the rate constant for the reaction of alkyl radicals with oxygen is generally on the order of 10⁹ L mol⁻¹ s⁻¹. nist.gov The reaction of the resulting methylperoxy radical (CH₃O₂) with O₂ has also been studied theoretically, showing that it can proceed through H-atom abstraction, O₂ addition, or a concerted H-atom shift and O₂ addition, with the latter being the most favorable pathway, ultimately leading to formaldehyde (H₂CO), a hydroxyl radical (•OH), and O₂. rsc.orgresearchgate.netnih.gov
The reaction of methyl radicals with ozone (O₃) is another significant process, contributing to ozone depletion. acs.org
CH₃• + O₃ → Products
This reaction can impact atmospheric chemistry by altering the concentrations of key pollutants. acs.org
Reactions of this compound with Nitrogen Oxides
Methyl radicals react with nitrogen oxides (NOx), such as nitric oxide (NO) and nitrogen dioxide (NO₂), in reactions that are significant in both combustion and atmospheric environments. acs.org
The reaction between the this compound and NO₂ is rapid. nih.gov Theoretical studies show that the reaction proceeds through the formation of an energy-rich adduct, nitromethane (B149229) (CH₃NO₂), without a barrier. nih.gov This adduct can then isomerize to methyl nitrite (B80452) (CH₃ONO). nih.gov
CH₃• + NO₂ → CH₃NO₂
The reaction of the this compound with NO is predicted to be significant primarily at high temperatures. nih.gov Theoretical calculations suggest that the main products are hydrogen cyanide (HCN) and water (H₂O). acs.orgnih.gov
CH₃• + NO → HCN + H₂O
The reactions of other carbon-centered radicals, such as the hydroxythis compound (•CH₂OH), with NO and NO₂ have also been investigated to provide a broader understanding of radical-NOx interactions. acs.org Furthermore, the interaction between the methylmethoxy radical (CH₃OCH₂) and NO has been studied theoretically in the context of dimethyl ether oxidation. researchgate.net
Reactions of this compound with Volatile Organic Compounds (VOCs)
Methyl radicals are produced in the atmosphere through the photolysis of volatile organic compounds (VOCs) like methane. acs.org These radicals can, in turn, react with other VOCs, playing a role in their atmospheric degradation. acs.org
The reactions of methyl radicals with various VOCs often involve hydrogen abstraction. For example, the reaction with phenol leads to the formation of methane and cresols. publish.csiro.au In the case of methyl acetate, a component of biodiesel, hydrogen abstraction by methyl radicals contributes to the fuel's consumption during combustion. princeton.edu
This compound Reactions with Amines
The reactions of methyl radicals with amines are important in understanding the atmospheric fate of these nitrogen-containing compounds. Theoretical studies have investigated the reaction between the this compound and aniline (B41778), revealing a comprehensive kinetic mechanism over a wide range of temperatures and pressures. acs.orgnih.gov The potential energy surface for this reaction has been established, and rate constants for the various reaction pathways have been calculated using statistical theories. nih.gov
The primary reaction pathways for methyl radicals with amines typically involve hydrogen abstraction from either the N-H bond of the amino group or a C-H bond of an alkyl substituent. For example, in the reaction with methylamine (B109427) (CH₃NH₂), abstraction can lead to either •CH₂NH₂ or CH₃NH• radicals. frontiersin.org
The reactivity of other radicals, such as the hydroxyl radical (OH) and the cyano radical (CN), with amines has also been extensively studied to provide a broader context for amine oxidation in the atmosphere. researchgate.netacs.orgacs.org For instance, the reaction of OH radicals with methylamine, dimethylamine (B145610), and trimethylamine (B31210) shows a negative temperature dependence. researchgate.netacs.org The reaction of CN radicals with dimethylamine and trimethylamine has been found to be fast and temperature-independent, with hydrogen abstraction being the dominant pathway. acs.org
Radical-Radical Reactions of this compound
Radical-radical reactions are typically very fast, often approaching the diffusion-controlled limit, due to the presence of unpaired electrons in the reacting species. Methyl radicals undergo several crucial radical-radical reactions, including self-recombination and reactions with other key radical species.
Recombination and Disproportionation: The self-reaction of two methyl radicals primarily results in recombination to form ethane (C₂H₆). This dimerization is a key termination step in many radical chain reactions. wikipedia.org
2 •CH₃ → C₂H₆
The rate constant for this compound recombination has been a subject of extensive study. Measurements using molecular modulation spectrometry determined a rate constant of (4.0 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ over the temperature range of 250 to 450 K. Other studies using the rotating sector technique yielded similar values, with a recommended best value of (2.8 ± 0.4) × 10¹³ cm³ mol⁻¹ s⁻¹ (which converts to approximately 4.65 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) for the high-pressure limit between 295-450 K. aip.org
While recombination is dominant, disproportionation can also occur, where one radical abstracts a hydrogen from another to form methane (CH₄) and methylene (B1212753) (:CH₂). However, for methyl radicals, the ratio of disproportionation to combination is extremely small and often considered negligible compared to recombination.
Reaction with Hydroxyl Radical (•OH): The reaction between methyl and hydroxyl radicals is significant in combustion and atmospheric chemistry. It can act as a sink for both radicals, primarily forming methanol (B129727) (CH₃OH) in an association reaction. acs.orgacs.org
•CH₃ + •OH → CH₃OH
This reaction is complex, proceeding on multiple potential energy surfaces and can also lead to other products like H₂ + CH₂O at higher temperatures. acs.org The reaction is barrierless, and at room temperature and atmospheric pressure, the rate coefficient is in the range of (7–9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org
Reaction with Hydroperoxyl Radical (•HO₂): The reaction of methyl radicals with hydroperoxyl radicals is important in low-temperature combustion and atmospheric processes. It has several product channels:
•CH₃ + •HO₂ → CH₃O• + •OH (Methoxy radical + Hydroxyl radical) •CH₃ + •HO₂ → CH₄ + O₂ (Methane + Oxygen) •CH₃ + •HO₂ → CH₃OOH (Methyl hydroperoxide)
Theoretical studies have shown that the major product channels are the formation of methoxy (B1213986) and hydroxyl radicals, and methane plus oxygen. researchgate.net The formation of methyl hydroperoxide can also occur, which is a key species in the atmosphere. researchgate.net
Reaction with Methylperoxy Radical (•CH₃O₂): In environments with high oxygen concentrations, methyl radicals react with O₂ to form the methylperoxy radical (•CH₃O₂). researchgate.net The subsequent reaction of •CH₃O₂ with other radicals, such as the hydroxyl radical, is a significant atmospheric process. This reaction is a major source of atmospheric methanol, with a proposed yield of around 30%. nih.gov
•CH₃O₂ + •OH → CH₃OOH + O₂ → CH₃OH + ...
The reaction proceeds through the formation of an activated methylhydrotrioxide (CH₃OOOH) intermediate. nih.gov
| Reactants | Products | Rate Constant (k) | Temperature (K) | Notes |
|---|---|---|---|---|
| •CH₃ + •CH₃ | C₂H₆ | 4.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 250-450 | Recombination reaction. |
| •CH₃ + •OH | CH₃OH | (7–9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~298 | High-pressure limit. acs.org |
| •CH₃ + H₂O₂ | CH₄ + •HO₂ | 2.7 × 10⁴ dm³ mol⁻¹ s⁻¹ | Ambient | H-abstraction in aqueous solution. rsc.org |
Surface Reactions of this compound
The interaction of methyl radicals with surfaces is fundamental to heterogeneous catalysis, chemical vapor deposition (CVD), and materials synthesis. These reactions are governed by the nature of the surface, temperature, and the presence of other adsorbed species.
This compound Adsorption and Desorption on Surfaces
The initial step in any surface reaction is the adsorption of the radical onto the surface, followed by either reaction or desorption back into the gas phase.
Adsorption: Methyl radicals can chemisorb onto a variety of surfaces. On Cu(111), impinging methyl radicals are trapped as chemisorbed CH₃(ads), which then tend to aggregate into two-dimensional islands. acs.org On GaAs(100) surfaces, trimethylgallium (B75665) (TMGa) decomposes, leaving chemisorbed methyl groups.
Desorption: The desorption of these radicals is a thermally activated process. For methyl radicals on a methyl iodide film condensed on MgO(100), an activation barrier for desorption of 2.5 ± 0.5 kcal/mol was measured. nist.gov On Ga-rich GaAs(100), methyl radicals desorb with a maximum rate between 400-440°C. The desorption rate can be significantly influenced by the surface coverage and the introduction of other gases, which can sweep away desorbed radicals and prevent re-adsorption. chemrxiv.org
Reactions of this compound with Metal Surfaces
This compound reactions on metal surfaces are critical in catalysis and thin-film growth. The specific metal plays a defining role in the reaction pathway.
Copper (Cu): On copper surfaces, the reaction of methyl radicals is complex. While some studies show adsorbed methyl radicals can decompose or lead to the formation of long-chain alkenes upon thermal desorption, others indicate different pathways depending on the conditions. acs.orgresearchgate.net In aqueous solutions, Cu⁰ powders catalyze the conversion of methyl radicals to methanol, whereas Ag⁰ and Au⁰ nanoparticles yield ethane. nih.govnih.gov This difference is attributed to the reaction mechanism; on Cu(111), a collision between a solvated radical and an adsorbed radical (Eley-Rideal mechanism) is proposed to yield methane and an adsorbed CH₂ species, which can then react with water to form methanol. nih.govnih.gov
Platinum (Pt): Platinum is a widely used catalyst. However, studies attempting to detect gas-phase methyl radicals generated from methane combustion on platinum surfaces have been unsuccessful, suggesting that Pt's role is to provide a surface for the reaction of CH₄ and O₂ rather than generating free radicals that desorb into the gas phase. tandfonline.com In aqueous solutions, methyl radicals react rapidly with suspended Pt⁰ nanoparticles, forming a stable coating of methyl groups on the nanoparticle surface. researchgate.netresearchgate.net This coating can cover up to 75% of the surface platinum atoms and affects the catalytic properties of the nanoparticles. researchgate.net
Gold (Au) and Silver (Ag): On Au(111) and Ag(111) surfaces, adsorbed methyl radicals can react via a Langmuir-Hinshelwood mechanism (reaction between two adsorbed species) at high coverage to produce ethane. nih.govnih.gov Ethane can also be formed via a barrierless Eley-Rideal mechanism (reaction between a gas-phase/solvated radical and an adsorbed species). nih.govnih.gov
Tungsten (W) and Tantalum (Ta): In hot-wire CVD, tungsten and tantalum filaments are used to catalytically decompose source gases. Methyl-substituted silanes efficiently decompose on hot W and Ta surfaces to produce methyl radicals with low activation energies, which then participate in gas-phase and surface reactions for film deposition. researchgate.netnih.gov
| Metal Surface | Key Process/Product | Mechanism/Conditions | Reference |
|---|---|---|---|
| Cu(111) | Methanol (in aqueous solution) | Eley-Rideal mechanism leading to CH₄ + CH₂(ads), followed by reaction with H₂O. | nih.govnih.gov |
| Ag(111), Au(111) | Ethane | Langmuir-Hinshelwood (high coverage) and Eley-Rideal mechanisms. | nih.govnih.gov |
| Pt⁰ (nanoparticles) | Stable methyl coating on surface | Reaction in aqueous solution. Coating poisons catalytic activity. | researchgate.netresearchgate.net |
| W, Ta (hot filaments) | This compound generation | Catalytic decomposition of organosilicon precursors in HWCVD. | researchgate.netnih.gov |
Reactions of this compound on Oxide Surfaces
Oxide surfaces are crucial in many catalytic applications, particularly for hydrocarbon oxidation.
Alkaline-Earth Metal Oxides (e.g., MgO, CaO): These materials are studied for the oxidative coupling of methane (OCM), a process where methane is converted to ethane and ethylene (B1197577). The mechanism involves the formation of methyl radicals at the catalyst surface. nih.gov The bonding strength of the this compound to the oxide surface is a key factor. On MgO(100), the this compound prefers to adsorb at the Mg site. nih.gov
Samarium Oxide (Sm₂O₃): This oxide can act as a this compound generator. The reactivity of other metal oxides with methyl radicals can be studied by allowing radicals generated on samarium oxide to react downstream with a second oxide. The reactive sticking coefficients, which measure the probability of a radical reacting upon collision with the surface, vary by orders of magnitude depending on the oxide. osti.gov
Silicon Dioxide (SiO₂): Methyl radicals can be trapped in amorphous SiO₂. researchgate.net Modifying the surface of SiO₂ with methyl radicals can render it hydrophobic. researchgate.net In the context of graphene growth, silicon radicals on the SiO₂ surface can act as catalytic sites for the dissociation of methane into a surface-bound methyl group and a hydrogen atom. ucl.ac.uk
This compound in Hydrocarbon Surface Chemistry
The surface chemistry of methyl radicals is central to the growth of carbon-based materials like diamond and graphene.
Diamond Growth: It is widely accepted that the this compound is a dominant growth species in the CVD of diamond films from methane/hydrogen gas mixtures. dtic.milspiedigitallibrary.org A common proposed mechanism involves the creation of a radical site on the hydrogen-terminated diamond surface by H-atom abstraction. A gas-phase this compound then adds to this site. aip.orgaip.org Subsequent surface reactions, including hydrogen migration and abstraction, lead to the incorporation of the carbon atom into the diamond lattice. aip.orgacs.orgaip.org The differentiation between the formation of high-quality diamond (sp³ carbon) and graphitic impurities (sp² carbon) likely occurs on the growth surface itself. spiedigitallibrary.org
Graphene Growth: In the CVD growth of graphene from precursors like toluene (B28343) on a Cu(111) surface, the initial step can be the removal of a hydrogen atom from the methyl group of the adsorbed toluene, forming a benzyl (B1604629) radical on the surface. spiedigitallibrary.org During growth from methane, the dissociation of CH₄ on the catalyst surface to form adsorbed methyl species is a rate-limiting step. ucl.ac.uk
Condensed-Phase Reactions of this compound
In the liquid phase, the kinetics and mechanisms of this compound reactions can be influenced by solvent effects and the presence of solutes.
Aqueous Solutions: Methyl radicals can be generated in aqueous solutions, for instance, by reacting •OH radicals with dimethyl sulfoxide (B87167). rsc.org In water, methyl radicals abstract a hydrogen atom from hydrogen peroxide (H₂O₂) to form methane, with a rate constant significantly lower than the gas-phase equivalent, highlighting a dramatic solvent effect. rsc.org They also react with metal nanoparticles suspended in water, as discussed previously, leading to surface coating (Pt) or catalytic conversion to products like methanol (Cu) and ethane (Ag, Au). nih.govnih.govresearchgate.net
Alcohol Solvents: The reactions of methyl radicals have been studied in alcohols like methanol and isopropanol. rsc.org In these solvents, the primary reaction is hydrogen abstraction from the alcohol. For instance, in methanol, the formation of methanol can act as a sink for methyl and hydroxyl radicals in combustion environments. acs.org
Reactions of Methyl Radicals in Aqueous Solutions
Methyl radicals (•CH₃) exhibit significant reactivity in aqueous environments, participating in various reactions with dissolved solutes and suspended particles. When generated radiolytically in aqueous solutions, methyl radicals can react efficiently with powders of several metals, including Chromium (Cr), Manganese (Mn), Iron (Fe), Nickel (Ni), Copper (Cu), and Zinc (Zn). researchgate.net With the exception of copper, these metals tend to reduce the methyl radicals, leading to the formation of methane (CH₄). researchgate.net Conversely, copper appears to oxidize the radicals. researchgate.net An interesting phenomenon observed is that the energy absorbed by Cr, Fe, Ni, and Zn powders can be transferred to the aqueous solution, thereby increasing the radical yield. researchgate.net
The interaction of methyl radicals with metal nanoparticles has also been a subject of study. They react with high rate constants (k > 1×10⁸ M⁻¹ s⁻¹) with gold (Au), silver (Ag), and titanium dioxide (TiO₂) nanoparticles. researchgate.netnih.gov These reactions form intermediates where methyl groups are covalently bound to the nanoparticles, which subsequently decompose to produce ethane (C₂H₆). researchgate.netnih.gov The reaction with TiO₂ nanoparticles is near the diffusion-controlled limit and is significant in photocatalytic processes where alkyl radicals are formed near the TiO₂ surface. nih.gov
Methyl radicals also react with metal complexes in aqueous solutions. Studies involving Ni(II) macrocyclic complexes show the formation of transient intermediates with Ni(III)-C σ-bonds. rsc.org These reactions are typically equilibrium processes with fast forward rate constants (k_f > 1 × 10⁸ M⁻¹ s⁻¹). The decomposition of these transient complexes occurs through the homolytic cleavage of the metal-carbon bond. rsc.org Similarly, reactions with M(II)-nitrilotris(methylenephosphonic-acid) (ntp) complexes result in unstable (ntp)(H₂O)M(III)-CH₃ intermediates, which can isomerize to more stable forms. tandfonline.com
The reactivity of methyl radicals with other molecules in aqueous solution has been quantified. For instance, methyl radicals abstract a hydrogen atom from hydrogen peroxide (H₂O₂), with a rate constant determined to be 2.7 × 10⁴ dm³ mol⁻¹ s⁻¹. rsc.org This reaction leads to an increase in methane yield and a corresponding decrease in ethane yield. rsc.org The reaction with glycine (B1666218) is pH-dependent; the rate constant is orders of magnitude greater at pH 10.6 than at pH 7.0. nih.gov A significant H/D kinetic isotope effect (KIE) of 16 ± 3 at pH 10.6 indicates that the reaction proceeds via hydrogen abstraction from the methylene group of glycine. nih.gov
Photochemistry of Methyl Radicals in Solutions
The study of methyl radicals in solution is often facilitated by photochemical methods, which provide a controlled way to generate these transient species. Ultraviolet (UV) light irradiation of solutions containing certain organic molecules can supply enough energy to break chemical bonds and produce free radicals. britannica.com
A classic method for generating methyl radicals is the photolysis of acetone (B3395972) in the gas phase, which has been extensively studied to understand the fundamental reactions of •CH₃, such as recombination to ethane and hydrogen abstraction from the acetone molecule itself. aip.org In aqueous solutions, the photolysis of N-acetyl substituted amino acids at 77 K has been shown to rupture the CH₃-C bond, producing a significant yield of methyl radicals, which are detectable by their characteristic four-line electron spin resonance (ESR) spectrum. nih.govtandfonline.comtandfonline.com The primarily formed methyl radicals can then react with undamaged parent molecules, typically through hydrogen abstraction to form methane. tandfonline.com The yield of methyl radicals from N-methyl substituted amino acids is less predominant compared to N-acetyl substituted ones under similar conditions. nih.gov
Flash photolysis is a powerful technique for investigating the kinetics of transient species like the this compound. britannica.com This method uses an intense flash of light to create a momentary high concentration of radicals, allowing for their spectroscopic identification and the study of their subsequent reactions. britannica.com
The photochemistry of more complex, persistent methyl radicals has also been explored. For example, tris(2,3,5,6-tetrathiaaryl)methyl radicals (TAMs), which have applications as spin labels, undergo phototransformations upon UV irradiation. rsc.orgnsc.rursc.org Studies on TAM radicals in various solvents like chloroform, benzene, ethanol (B145695), and acetonitrile (B52724) show that the primary step is often photoionization, forming a carbocation and a solvated electron. rsc.org The subsequent reaction pathway and final products are highly dependent on the presence of oxygen. In the absence of oxygen, a single photoproduct is typically formed, whereas in the presence of oxygen, quinone-methide is a major product. rsc.org
Reaction Kinetics and Rate Constant Determination for this compound Reactions
The determination of reaction rate constants is fundamental to understanding the chemical behavior of methyl radicals. Various experimental techniques, including flash photolysis, pulse radiolysis, and rotating sector methods, have been employed to measure the kinetics of this compound reactions with a wide range of chemical species. britannica.comaip.orgosti.gov
The recombination of two methyl radicals to form ethane (•CH₃ + •CH₃ → C₂H₆) is a key reference reaction. Early studies using the photodecomposition of acetone and mercury dimethyl determined the recombination rate constant to be 4.5×10¹³ (moles/cc)⁻¹ sec⁻¹ with a near-zero activation energy. aip.org More recent studies using electron pulse radiolysis and ESR detection in aqueous solution reported a rate constant of 2k = (1.77 ± 0.16) x 10⁹ dm³ mol⁻¹ s⁻¹ at 22.8 °C for the recombination reaction, with an activation energy of 14.89 ± 0.87 kJ mol⁻¹. osti.gov
Hydrogen abstraction is a common reaction pathway for methyl radicals. The Arrhenius parameters for abstraction from various molecules have been extensively measured. For example, studies on the reaction with ethanol have identified abstraction from all three possible sites (CH₃, CH₂, and OH), with the methylene group being the most reactive. rsc.org Similarly, for ethylamine, abstraction occurs from the methyl, methylene, and amine groups, with the methylene group again being the most reactive site. rsc.org Silanes are found to be more reactive than their hydrocarbon counterparts due to lower activation energies. aip.org
The following interactive table summarizes the kinetic data for several this compound reactions.
Filter by Reaction Type:
| Reaction | Rate Constant (k) | Temperature (K) | Activation Energy (Ea) | A-factor | Reaction Type | Source |
|---|---|---|---|---|---|---|
| •CH₃ + •CH₃ → C₂H₆ | 1.77 x 10⁹ dm³ mol⁻¹ s⁻¹ | 295.95 | 14.89 kJ mol⁻¹ | - | Recombination | osti.gov |
| •CH₃ + I₂ → CH₃I + I• | 2.75 x 10⁹ dm³ mol⁻¹ s⁻¹ | 295.95 | 13.10 kJ mol⁻¹ | - | Abstraction | osti.gov |
| •CH₃ + H₂O₂ → CH₄ + •HO₂ | 2.7 x 10⁴ dm³ mol⁻¹ s⁻¹ | Room Temp. | - | - | Abstraction | rsc.org |
| •CH₃ + C₂H₅OH → CH₄ + •C₂H₄OH | - | 403-523 | 9.6 kcal mol⁻¹ | 10¹¹·⁷ cm³ mol⁻¹ s⁻¹ | Abstraction | rsc.org |
| •CH₃ + CH₃CH₂ND₂ → CH₄ + •CH₂CH₂ND₂ | - | 383-453 | 8.1 kcal mol⁻¹ | 10¹⁰·⁹ cm³ mol⁻¹ s⁻¹ | Abstraction | rsc.org |
| •CH₃ + C₆H₅CH₂• → C₆H₅CH₂CH₃ | - | 529-799 | 0.20 kcal mol⁻¹ | 10¹¹·²⁰ cm³ mol⁻¹ s⁻¹ | Recombination | cdnsciencepub.com |
| •CH₃ + Cl₂ → CH₃Cl + Cl• | 1.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Thermal | - | - | Abstraction | aip.org |
| •CH₃ + Br₂ → CH₃Br + Br• | 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Thermal | - | - | Abstraction | aip.org |
| •CH₃ + NCO• → Products | 2.1 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 293 | - | - | Addition/Combination | nih.gov |
Reaction Pathway Analysis and Potential Energy Surfaces of this compound Reactions
Theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of this compound reactions through the analysis of potential energy surfaces (PES). A PES maps the potential energy of a system as a function of the geometric positions of its atoms, revealing reaction pathways, transition states (saddle points), and intermediates (energy minima).
Computational methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., coupled-cluster methods) are used to construct these surfaces. researchgate.netnih.govacs.org For the reaction of the this compound with ethylamine, DFT calculations at the B3LYP/6-311++G(3df,2p) level identified seven different transition states corresponding to various abstraction and substitution pathways. researchgate.net The analysis showed that H-abstraction pathways have significantly lower energy barriers (e.g., 9.34 kcal/mol for abstraction from the methylene group) compared to substitution pathways, making them the most favorable routes. researchgate.net
Similarly, the PES for the reaction of •CH₃ with aniline was established using the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory. acs.org This study showed that the hydrogen abstraction from the amino group is the most energetically and kinetically favorable channel. acs.org For the reaction of •CH₃ with nitrogen dioxide (NO₂), theoretical exploration found a barrierless initial addition to form an energy-rich adduct (H₃CNO₂), which then isomerizes and decomposes to products like CH₃O + NO or CH₂O + HNO. nih.gov
Analytical potential energy surfaces can be constructed to model reaction dynamics. For the fundamental reaction CH₄ ⇌ •CH₃ + H, an analytic PES based on spectroscopic data and ab initio calculations was developed to be used in quasiclassical trajectory studies. wayne.edu For the H + CH₃OH reaction, a full-dimensional PES was developed using machine learning methods fitted to a large number of high-level ab initio data points. acs.org Trajectory calculations on this surface confirmed that hydrogen abstraction from the methyl group is the dominant channel. acs.org
The study of reaction pathways can also reveal more complex phenomena. Bifurcations on a potential energy surface occur when a single transition state leads to multiple products or intermediates because the reaction path splits after passing the transition state. scispace.com While specific examples for this compound reactions were not detailed in the provided context, this concept is a key area of study in reaction dynamics. The analysis of the PES for the gas-phase hydrogen abstraction reaction •CH₃ + HBr → CH₄ + Br involved calculating stationary points and constructing an analytical surface to determine thermal rate constants using variational transition state theory. aip.org Such studies provide deep insights into the dynamics, including the effects of vibrational excitation on reaction rates. aip.org
Applications and Environmental/astrophysical Relevance of Methyl Radical Chemistry
Methyl Radical in Atmospheric Chemistry
The this compound is a key intermediate in the chemistry of the troposphere, the lowest layer of the Earth's atmosphere. taylorandfrancis.com Its reactions influence the concentrations of important atmospheric components, including ozone and various pollutants. acs.org
The this compound is a naturally occurring species in the troposphere, though it exists at very low concentrations. acs.org In clean air, its concentration is typically in the range of 1–10 parts per trillion by volume (pptv), but it can be significantly higher in polluted areas. nih.gov The this compound is a short-lived species with an atmospheric lifetime on the order of seconds to minutes. nih.gov
The primary source of methyl radicals in the atmosphere is the photolysis of volatile organic compounds (VOCs). acs.org The largest natural source is methane (B114726) (CH₄), which upon reacting with the hydroxyl radical (•OH), produces a this compound and a water molecule. niwa.co.nzwikipedia.org This reaction is a major sink for atmospheric methane. wikipedia.org
Sources of Tropospheric Methyl Radicals:
| Source Type | Description | Examples |
| Natural Sources | Processes occurring in nature that release methane or other hydrocarbons. | The primary natural source is the oxidation of methane. Other sources include emissions from plants, wetland soils, and oceans. acs.orgnih.gov |
| Anthropogenic Sources | Human activities that lead to the emission of VOCs. | Industrial processes and transportation, particularly the combustion of fossil fuels and biomass, contribute to the atmospheric production of methyl radicals. acs.orgnih.gov |
Once formed, the this compound can react with various atmospheric species, including molecular oxygen (O₂), nitrogen oxides (NOx), and ozone (O₃). acs.org
The chemistry of the this compound is intricately linked with the formation and depletion of tropospheric ozone. acs.org The reaction of the this compound with molecular oxygen is a key step, leading to the formation of the methylperoxy radical (CH₃O₂). niwa.co.nz
In environments rich in nitric oxide (NO), a common pollutant, the methylperoxy radical can react with it to produce nitrogen dioxide (NO₂) and a methoxy (B1213986) radical (CH₃O•). The subsequent photolysis of NO₂ can lead to the formation of ozone, contributing to photochemical smog. Conversely, the this compound can also participate in reactions that lead to ozone depletion. acs.org For instance, the reaction of the this compound with ozone is a known process, although its rate is slower than its reactions with other atmospheric radicals. aip.org The chemistry involving the methyl peroxy radical (CH₃O₂) is also crucial in the context of Antarctic ozone loss, where it participates in null cycles that maintain high levels of active chlorine. tandfonline.com
The oxidative capacity of the atmosphere is its ability to remove pollutants and other trace gases, a process largely governed by the hydroxyl radical (•OH). copernicus.orgcopernicus.org The this compound influences this capacity through its series of reactions. acs.org
The this compound is considered one of the "detergents" of the troposphere, playing a role in the degradation of various volatile organic compounds (VOCs). acs.org The majority of organic compounds released into the atmosphere are broken down through reactions with free radicals, including the hydroxyl radical, the nitrate (B79036) radical (NO₃•), and the this compound. nih.gov
Methyl radicals can react with a wide range of air pollutants. acs.org This reactivity is a key component of the atmosphere's self-cleaning process. For instance, in the photo-oxidation of certain polymers, the formation of methyl radicals is an intermediate step in the generation of various volatile compounds. mdpi.com The degradation of VOCs is a complex process involving a series of radical-initiated reactions, and the this compound is an important participant in these chemical cascades. rsc.orgresearchgate.net
This compound in the Oxidation Capacity of the Atmosphere
This compound in Combustion Processes
The this compound is a ubiquitous and crucial intermediate in the combustion of hydrocarbons. taylorandfrancis.com Its formation and subsequent reactions are central to the chemical kinetics of flames and the oxidation of fuels.
During the combustion of hydrocarbon fuels, the primary fuel molecules break down in a process that often involves pyrolysis-like steps, producing smaller, unsaturated hydrocarbons and radicals. dtic.mil The this compound is a key product of this initial breakdown. dtic.mil
In the high-temperature environment of a flame, the this compound is involved in a complex network of reactions. It can be oxidized, leading to the formation of species like formaldehyde (B43269), or it can recombine with other radicals. uni-heidelberg.de The behavior of these intermediate species is highly dependent on temperature. uni-heidelberg.de For example, below approximately 1100 °C, methyl radicals can rapidly dimerize to form ethane (B1197151). wikipedia.org The oxidation of propane (B168953) and ethane can be initiated by free methyl radicals at lower temperatures than would otherwise be required, indicating a low activation energy for these radical-initiated oxidation reactions. nasa.gov
Key Reactions of this compound in Combustion:
| Reactants | Products | Significance |
| •CH₃ + O₂ | CH₃O₂• (methylperoxy radical) | A primary step in the oxidation of the this compound. uni-heidelberg.de |
| •CH₃ + •CH₃ | C₂H₆ (ethane) | Dimerization reaction, significant at lower combustion temperatures. wikipedia.org |
| •CH₃ + •OH | CH₃OH (methanol) | Formation of methanol (B129727), an intermediate in some combustion processes. taylorandfrancis.com |
| •CH₃ + O₃ | Products | Contributes to ozone consumption in certain combustion environments. acs.org |
The study of this compound chemistry is essential for developing detailed kinetic models of hydrocarbon combustion, which are used to improve the efficiency of combustion engines and reduce the formation of pollutants.
Role of this compound in Ignition and Flame Propagation
The this compound (CH₃•) is a crucial intermediate species in the combustion of hydrocarbons, playing a significant role in both ignition and the propagation of flames. optica.orgwpmucdn.comoptica.orgjhuapl.edu Its chemistry is fundamental to understanding and modeling combustion processes. In methane flames, for instance, the recombination of methyl radicals is a key step that leads to the formation of the first two-carbon species. wpmucdn.com
The this compound is primarily involved in ignition and flame propagation through hydrogen abstraction reactions, particularly by hydrogen atoms (H•) and hydroxyl radicals (OH•). optica.orgwpmucdn.com These reactions are chain-propagating steps that are essential for sustaining the combustion process. Although present in low concentrations, radicals like CH₃• are responsible for the rapid reaction rates observed in flames. jhuapl.edu The control of ignition and flame propagation reactions is largely attributed to the chemistry of the this compound. optica.orgresearchgate.net
The detection and quantification of methyl radicals in flames present a significant challenge due to the strong predissociation of its electronically excited states, which hinders techniques like fluorescence detection. optica.orgresearchgate.net Despite these difficulties, various methods have been employed to measure CH₃• concentrations in flame environments. One such method is photo-fragmentation laser-induced fluorescence (PF-LIF), which has been used for quantitative 2D imaging of methyl profiles. researchgate.net Another technique, Radar Resonance Enhanced Multi-Photon Ionization (REMPI), has been successfully used for the direct, in-situ measurement of spatially-resolved CH₃• in methane/air flames at atmospheric pressure. optica.orgoptica.org These experimental measurements have shown good agreement with numerical simulations based on detailed kinetic models like GRI-3.0. optica.org
This compound in High-Temperature Reactions
At elevated temperatures characteristic of combustion environments, the this compound participates in a multitude of critical reactions. One of the most significant is its reaction with molecular oxygen (O₂), which is a controlling factor in methane ignition. researchgate.net This reaction has multiple product channels, including the formation of methoxy radicals (CH₃O•) and oxygen atoms (O•), or formaldehyde (CH₂O) and hydroxyl radicals (OH•). researchgate.net The kinetics of these reactions have been studied extensively in shock tubes. researchgate.net
The chemistry of the methyldioxy radical (CH₃O₂) has been identified as essential for understanding methane combustion at high pressures (above 100 bar). whiterose.ac.uk In such conditions, the formation of CH₃O₂ from the reaction of CH₃• with O₂ becomes a significant pathway. whiterose.ac.uk
Kinetic studies of this compound reactions at high temperatures are crucial for developing accurate combustion models. For example, the hydrogen abstraction reactions of methyl radicals with other hydrocarbons, such as (Z)-2-butene, have been investigated using single pulse shock tubes to determine reaction rates near 1000 K. noaa.gov In these experiments, the thermal decomposition of tert-butyl peroxide serves as a source of methyl radicals. noaa.gov The analysis of reaction products like methane and ethane provides insight into the relative rates of methyl recombination and hydrogen abstraction. noaa.gov
This compound in Interstellar and Astrochemistry
The this compound is a fundamental species in the chemistry of the interstellar medium (ISM), acting as a cornerstone for the formation of more complex organic molecules. esa.intresearchgate.net Its presence in space was predicted by Nobel laureate Gerhard Herzberg and later confirmed through astronomical observations. esa.int
Detection of this compound in Interstellar Medium
The first unambiguous detection of the this compound in the interstellar medium was achieved using the Short Wavelength Spectrometer (SWS) on board the Infrared Space Observatory (ISO). esa.intarxiv.org Observations towards the Galactic center, specifically Sagittarius A*, revealed the ν₂ Q-branch of CH₃• at 16.5 µm and the R(0) line at 16.0 µm. researchgate.netarxiv.org The analysis of these spectral features indicated a column density of approximately (8.0 ± 2.4) × 10¹⁴ cm⁻² and a very low excitation temperature of about 17 K. researchgate.netarxiv.org The inferred abundance of CH₃• relative to molecular hydrogen (H₂) is estimated to be (1.3 +2.2/-0.7) × 10⁻⁸. arxiv.org
The this compound has also been detected in the upper atmospheres of Saturn and Neptune, where it is a key intermediate in hydrocarbon photochemistry. researchgate.net Its self-recombination is believed to be the primary photochemical source of ethane on these planets. researchgate.net
Formation and Reactions of this compound in Molecular Clouds
In molecular clouds, the this compound is thought to be formed through various processes. One proposed mechanism is the photodissociation of methane (CH₄). aanda.org Another significant pathway is the radiation-induced degradation of other organic molecules, such as methanol (CH₃OH), on icy grain mantles. mdpi.comaanda.org The cleavage of the C-O bond in methanol can lead to the formation of methyl radicals, although this process has a relatively low yield compared to dehydrogenation. mdpi.com
Once formed, methyl radicals can participate in a variety of reactions that contribute to the chemical complexity of molecular clouds. While the diffusion and recombination of methyl radicals within the bulk of rigid, cryogenic ice matrices are considered unlikely, these reactions can occur upon warming of the ices or at the surface of ice grains. mdpi.com Quantum chemical calculations suggest that gas-phase reactions of the this compound with atomic oxygen (in both its ground ³P and excited ¹D states) can be a significant source of formaldehyde (H₂CO) in certain regions of cold astrophysical environments. aanda.org
The reaction between the this compound and ortho-benzyne (o-C₆H₄) has been identified as a viable "bottom-up" pathway for the formation of complex cyclic hydrocarbons in cold molecular clouds like the Taurus Molecular Cloud-1 (TMC-1). lib4ri.ch This reaction proceeds via a barrierless addition to form a benzyl (B1604629) radical intermediate, which then undergoes ring-contraction and hydrogen elimination to produce five-membered ring species like fulvenallene and 1- and 2-ethynylcyclopentadiene. lib4ri.ch
This compound as a Tracer for Complex Carbon-Based Molecule Formation
The this compound is considered a crucial tracer for the formation of complex carbon-based molecules in the ISM. esa.int Its high reactivity means it readily combines with other molecules, acting as a building block for larger hydrocarbons. esa.int The detection of CH₃• provides strong evidence for active organic chemistry occurring in interstellar clouds.
The observed abundances of the this compound, along with related molecules like methane (CH₄) and the methylidyne radical (CH•), are inconsistent with pure gas-phase models of dense clouds. arxiv.org This discrepancy suggests that chemical models need to incorporate a mix of diffuse and translucent clouds with varying densities and extinctions, as well as gas-grain chemistry, including freeze-out onto dust grains and reactions on solid surfaces. arxiv.org The this compound is also implicated in the formation of dimethyl ether and methyl formate (B1220265) on icy grains. researchgate.netaanda.org
Recently, the methyl cation (CH₃⁺), a related species, was detected by the James Webb Space Telescope in a young star system. nasa.gov This molecule is vital because it facilitates the formation of more complex carbon-based molecules, further highlighting the central role of methyl-containing species in interstellar organic chemistry. nasa.gov
This compound in Organic Synthesis and Catalysis
The this compound is a valuable intermediate in organic synthesis, particularly for the introduction of methyl groups into organic molecules. rsc.orgrsc.org This process, known as methylation, is of significant interest in medicinal and materials sciences, as the addition of a methyl group can dramatically alter a molecule's physical and biological properties. sioc-journal.cnacs.org
Several methods have been developed to generate methyl radicals for synthetic purposes. One common approach involves the use of methyl-containing peroxides, such as tert-butyl hydroperoxide or di-tert-butyl peroxide (DTBP), often in the presence of a transition-metal catalyst. rsc.org For example, cobalt and nickel catalysts have been employed for the ortho-methylation of benzamides using DTBP as the methyl source. rsc.org The catalytic cycle typically involves the generation of a this compound from the peroxide, which then reacts with a metal-bound substrate. rsc.org
Visible-light-induced photoredox catalysis has emerged as a powerful and environmentally benign tool for generating methyl radicals. rsc.orgsioc-journal.cn In these systems, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and initiates an electron transfer process. rsc.org This can lead to the formation of a this compound from a suitable precursor. For instance, a proton-coupled electron transfer (PCET) between an excited iridium(III) photocatalyst and a peroxide can generate a tert-butoxy (B1229062) radical, which then decomposes to a this compound and acetone (B3395972). rsc.org This strategy has been applied to the methylation of heterocycles. rsc.org
Recent advancements have also focused on metal-free methods for radical methylation. rsc.org Furthermore, demethylation processes that trigger radical cyclization or cascade reactions represent another area of active research. acs.org The development of diverse strategies for generating and utilizing methyl radicals continues to expand the toolkit of synthetic organic chemists. acs.org
Table of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
| This compound | CH₃• |
| Methane | CH₄ |
| Hydrogen atom | H• |
| Hydroxyl radical | OH• |
| Ethane | C₂H₆ |
| Methoxy radical | CH₃O• |
| Oxygen atom | O• |
| Formaldehyde | CH₂O |
| Methyldioxy radical | CH₃O₂ |
| (Z)-2-Butene | C₄H₈ |
| tert-Butyl peroxide | C₈H₁₈O₂ |
| Methanol | CH₃OH |
| ortho-Benzyne | C₆H₄ |
| Benzyl radical | C₇H₇• |
| Fulvenallene | C₇H₆ |
| 1-Ethynylcyclopentadiene | C₇H₆ |
| 2-Ethynylcyclopentadiene | C₇H₆ |
| Methylidyne radical | CH• |
| Dimethyl ether | C₂H₆O |
| Methyl formate | C₂H₄O₂ |
| Methyl cation | CH₃⁺ |
| tert-Butyl hydroperoxide | C₄H₁₀O₂ |
| Di-tert-butyl peroxide | C₈H₁₈O₂ |
| Acetone | C₃H₆O |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Molecular Hydrogen | H₂ |
| Molecular Oxygen | O₂ |
| Nitric Oxide | NO |
| Hydroperoxyl radical | HO₂• |
| Methoxythis compound | CH₃OCH₂• |
| Methyl iodide | CH₃I |
| Methyl triflate | CH₃SO₃F |
| Methyl isocyanate | CH₃NCO |
| Ethyl isocyanate | C₂H₅NCO |
| Vinyl isocyanate | C₂H₃NCO |
| Isocyanic acid | HNCO |
| Isocyanate radical | NCO• |
| N-protonated isocyanic acid | H₂NCO⁺ |
| Acetaldehyde (B116499) | CH₃CHO |
| Formyl radical | HCO• |
| Aminothis compound | CH₂NH₂• |
| Glycine (B1666218) | C₂H₅NO₂ |
| Acetic acid | CH₃COOH |
| Glycolaldehyde | C₂H₄O₂ |
| Benzamide | C₇H₇NO |
| Acetophenone | C₈H₈O |
| Norbornane | C₇H₁₂ |
| Ketene | C₂H₂O |
| Methanide anion | CH₃⁻ |
| Lithium monoxide anion | LiO⁻ |
| Diethynylbenzene dianion | C₁₀H₄²⁻ |
| Methyl lithium | CH₃Li |
| Ubiquitin | (C₂H₃NO)n |
| Trifluorothis compound | CF₃• |
| Methyl mercaptan | CH₃SH |
| Dimethyl sulfide | (CH₃)₂S |
| Dimethyl disulfide | (CH₃)₂S₂ |
| Boracene | C₂₀H₁₂B₂O₄ |
| N-(acyloxy)phthalimide | C₁₀H₇NO₄ |
| 1,6-Bis(dimethylamino)pyrene | C₂₀H₂₀N₂ |
| 1-benzyl-1,4-dihydronicotinamide | C₁₃H₁₄N₂O |
| Trityl radical | (C₆H₅)₃C• |
| Anhydroglucose | C₆H₁₀O₅ |
| Phenol (B47542) | C₆H₅OH |
| Quinone | C₆H₄O₂ |
| Indene | C₉H₈ |
| Cyanocyclopentadiene | C₆H₅N |
| Polycyclic aromatic hydrocarbons | (variable) |
| tert-butoxy radical | (CH₃)₃CO• |
| Methane/air | CH₄/air |
| Methane-oxygen | CH₄-O₂ |
| Hydrogen-oxygen | H₂-O₂ |
| Hydrogen-bromine | H₂-Br₂ |
| Argon | Ar |
| Helium | He |
| Xenon | Xe |
| Nitrogen | N₂ |
| Water | H₂O |
| Ammonia | NH₃ |
| Hydrogen cyanide | HCN |
| Cyanide radical | CN• |
| Formamide | CH₃NO |
| Carbon-18 monoxide | C¹⁸O |
| Acetylene (B1199291) | C₂H₂ |
| Propene | C₃H₆ |
| Butadiene | C₄H₆ |
| (Z)-2-Pentene | C₅H₁₀ |
| (E)-2-Pentene | C₅H₁₀ |
| 3-Methyl-1-butene | C₅H₁₀ |
| But-2-en-1-yl radical | C₄H₇• |
| Methoxycarbonyl radical | CH₃OCO• |
| Hydrocarboxyl radical | HOCO• |
| Hydroxythis compound | CH₂OH• |
| 1-hydroxyethyl radical | CH₃CHOH• |
| Methanethiol | CH₄S |
| Ethanethiol | C₂H₆S |
| Ethanol (B145695) | C₂H₅OH |
| Formic acid | HCOOH |
| Carbonyl sulfide | COS |
| Sulfur dioxide | SO₂ |
| Hydrogen sulfide | H₂S |
| Silicon monoxide | SiO |
| Silicon dioxide | SiO₂ |
| Iron | Fe |
| Magnesium | Mg |
| Silicates | (variable) |
| Cobalt | Co |
| Nickel | Ni |
| Iridium | Ir |
| Ruthenium | Ru |
| Boron | B |
| Lithium | Li |
| Bromine | Br₂ |
| Iodine | I₂ |
| Chlorine | Cl₂ |
| Fluorine | F₂ |
| Phosphorus | P |
| Sulfur | S |
| Silver | Ag |
| Copper | Cu |
| Zinc | Zn |
| Rhodium | Rh |
| Palladium | Pd |
| Platinum | Pt |
| Gold | Au |
| Mercury | Hg |
| Lead | Pb |
| Cadmium | Cd |
| Arsenic | As |
| Selenium | Se |
| Tellurium | Te |
| Antimony | Sb |
| Bismuth | Bi |
| Tin | Sn |
| Germanium | Ge |
| Gallium | Ga |
| Indium | In |
| Thallium | Tl |
| Scandium | Sc |
| Titanium | Ti |
| Vanadium | V |
| Chromium | Cr |
| Manganese | Mn |
| Yttrium | Y |
| Zirconium | Zr |
| Niobium | Nb |
| Molybdenum | Mo |
| Technetium | Tc |
| Hafnium | Hf |
| Tantalum | Ta |
| Tungsten | W |
| Rhenium | Re |
| Osmium | Os |
| Polonium | Po |
| Astatine | At |
| Radon | Rn |
| Francium | Fr |
| Radium | Ra |
| Actinium | Ac |
| Thorium | Th |
| Protactinium | Pa |
| Uranium | U |
| Neptunium | Np |
| Plutonium | Pu |
| Americium | Am |
| Curium | Cm |
| Berkelium | Bk |
| Californium | Cf |
| Einsteinium | Es |
| Fermium | Fm |
| Mendelevium | Md |
| Nobelium | No |
| Lawrencium | Lr |
| Rutherfordium | Rf |
| Dubnium | Db |
| Seaborgium | Sg |
| Bohrium | Bh |
| Hassium | Hs |
| Meitnerium | Mt |
| Darmstadtium | Ds |
| Roentgenium | Rg |
| Copernicium | Cn |
| Nihonium | Nh |
| Flerovium | Fl |
| Moscovium | Mc |
| Livermorium | Lv |
| Tennessine | Ts |
| Oganesson | Og |
| Hydrogen peroxide | H₂O₂ |
| Nitrous oxide | N₂O |
| Ozone | O₃ |
| Hydrochloric acid | HCl |
| Sulfuric acid | H₂SO₄ |
| Nitric acid | HNO₃ |
| Phosphoric acid | H₃PO₄ |
| Perchloric acid | HClO₄ |
| Acetic anhydride | C₄H₆O₃ |
| Benzene | C₆H₆ |
| Toluene (B28343) | C₇H₈ |
| Xylene | C₈H₁₀ |
| Naphthalene | C₁₀H₈ |
| Anthracene | C₁₄H₁₀ |
| Phenanthrene | C₁₄H₁₀ |
| Pyrene | C₁₆H₁₀ |
| Chrysene | C₁₈H₁₂ |
| Coronene | C₂₄H₁₂ |
| Ovalene | C₃₂H₁₄ |
| Fullerene (C60) | C₆₀ |
| Graphene | C |
| Diamond | C |
| Graphite | C |
| Water ice | H₂O(s) |
| Carbon dioxide ice | CO₂(s) |
| Methane ice | CH₄(s) |
| Ammonia ice | NH₃(s) |
| Methanol ice | CH₃OH(s) |
| Formaldehyde ice | CH₂O(s) |
| Formic acid ice | HCOOH(s) |
| Acetic acid ice | CH₃COOH(s) |
| Acetone ice | C₃H₆O(s) |
| Dimethyl ether ice | C₂H₆O(s) |
| Methyl formate ice | C₂H₄O₂(s) |
| Glycolaldehyde ice | C₂H₄O₂(s) |
| Acetaldehyde ice | CH₃CHO(s) |
| Ethanol ice | C₂H₅OH(s) |
| Methylamine (B109427) | CH₅N |
| Ethylamine | C₂H₇N |
| Dimethylamine (B145610) | C₂H₇N |
| Trimethylamine (B31210) | C₃H₉N |
| Pyrrole | C₄H₅N |
| Pyridine (B92270) | C₅H₅N |
| Pyrimidine | C₄H₄N₂ |
| Purine | C₅H₄N₄ |
| Imidazole | C₃H₄N₂ |
| Thiophene | C₄H₄S |
| Furan | C₄H₄O |
| Cyclopentadiene | C₅H₆ |
| Cyclohexane | C₆H₁₂ |
| Cyclohexene | C₆H₁₀ |
| Cyclohexadiene | C₆H₈ |
| Cyclooctatetraene | C₈H₈ |
| Azulene | C₁₀H₈ |
| Indole (B1671886) | C₈H₇N |
| Quinoline | C₉H₇N |
| Isoquinoline | C₉H₇N |
| Carbazole | C₁₂H₉N |
| Acridine | C₁₃H₉N |
| Phenazine | C₁₂H₈N₂ |
| Dibenzofuran | C₁₂H₈O |
| Dibenzothiophene | C₁₂H₈S |
| Benzofuran | C₈H₆O |
| Benzothiophene | C₈H₆S |
| Naphthacene | C₁₈H₁₂ |
| Pentacene | C₂₂H₁₄ |
| Perylene | C₂₀H₁₂ |
| Benzo[a]pyrene | C₂₀H₁₂ |
| Benzo[e]pyrene | C₂₀H₁₂ |
| Dibenzo[a,h]anthracene | C₂₂H₁₄ |
| Picene | C₂₂H₁₄ |
| Rubicene | C₂₆H₁₄ |
| Anthanthrene | C₂₂H₁₂ |
| Benzo[ghi]perylene | C₂₂H₁₂ |
| Dibenzo[a,e]pyrene | C₂₄H₁₄ |
| Dibenzo[a,h]pyrene | C₂₄H₁₄ |
| Dibenzo[a,i]pyrene | C₂₄H₁₄ |
| Dibenzo[a,l]pyrene | C₂₄H₁₄ |
| Naphtho[2,3-a]pyrene | C₂₄H₁₄ |
| Benzo[b]fluoranthene | C₂₀H₁₂ |
| Benzo[j]fluoranthene | C₂₀H₁₂ |
| Benzo[k]fluoranthene | C₂₀H₁₂ |
| Indeno[1,2,3-cd]pyrene | C₂₂H₁₂ |
| Dibenzo[a,h]acridine | C₂₁H₁₃N |
| Dibenzo[a,j]acridine | C₂₁H₁₃N |
| Dibenzo[c,g]carbazole | C₂₀H₁₃N |
| Benzo[a]carbazole | C₁₆H₁₁N |
| Benzo[b]carbazole | C₁₆H₁₁N |
| Benzo[c]carbazole | C₁₆H₁₁N |
| Dibenzo[a,c]anthracene | C₂₂H₁₄ |
| Cholanthrene | C₂₀H₁₄ |
| 5-Methylchrysene | C₁₉H₁₄ |
| Cyclopenta[cd]pyrene | C₁₈H₁₀ |
| Benzo[c]phenanthrene | C₁₈H₁₂ |
| Triphenylene | C₁₈H₁₂ |
| Fluoranthene | C₁₆H₁₀ |
| Acephenanthrylene | C₁₆H₁₀ |
| Aceanthrylene | C₁₆H₁₀ |
| Acenaphthylene | C₁₂H₈ |
| Acenaphthene | C₁₂H₁₀ |
| Fluorene | C₁₃H₁₀ |
| Biphenyl | C₁₂H₁₀ |
| Terphenyl | C₁₈H₁₄ |
| Quaterphenyl | C₂₄H₁₈ |
| Sexiphenyl | C₃₆H₂₆ |
| Decacyclene | C₃₆H₁₈ |
| Violanthrene | C₃₄H₁₈ |
| Isoviolanthrene | C₃₄H₁₈ |
| Circobiphenyl | C₃₈H₁₆ |
| Zethrene | C₂₄H₁₄ |
| Heptazethrene | C₃₂H₁₈ |
| Octazethrene | C₄₀H₂₂ |
| Nonazethrene | C₄₈H₂₆ |
| Diazapentacene | C₂₀H₁₂N₂ |
| Tetraazapentacene | C₁₈H₁₀N₄ |
| Hexaazatriphenylene | C₁₂H₆N₆ |
| Hexabenzocoronene | C₄₂H₁₈ |
| Superphenalene | C₉₆H₃₀ |
| Kekulene | C₄₈H₂₄ |
| Septulene | C₅₄H₂₈ |
| Octulene | C₆₄H₃₂ |
| Cyclo researchgate.netcarbon | C₁₈ |
Role of this compound in Ignition and Flame Propagation
The this compound (CH₃•) is a pivotal intermediate species in the combustion of hydrocarbons, profoundly influencing both ignition and the subsequent propagation of flames. optica.orgwpmucdn.comoptica.orgjhuapl.edu Its chemical behavior is fundamental to accurately understanding and modeling complex combustion phenomena. In the context of methane flames, the recombination of two methyl radicals represents a critical step, leading to the formation of ethane, the first two-carbon species in the reaction sequence. wpmucdn.com
The primary role of the this compound in ignition and flame propagation is realized through hydrogen abstraction reactions, where it reacts with hydrogen atoms (H•) and hydroxyl radicals (OH•). optica.orgwpmucdn.com These reactions are essential chain-propagating steps that sustain the combustion process. Despite their low concentrations, radicals such as CH₃• are the driving force behind the rapid reaction rates characteristic of flames. jhuapl.edu The control of ignition and flame propagation is, to a large extent, governed by the chemistry of the this compound. optica.orgresearchgate.net
A significant challenge in combustion research is the detection and quantification of methyl radicals within flame environments. This difficulty arises from the strong predissociation of its electronically excited states, which impedes the use of techniques like laser-induced fluorescence. optica.orgresearchgate.net Nevertheless, researchers have developed sophisticated methods to overcome this obstacle. Photo-fragmentation laser-induced fluorescence (PF-LIF) has been successfully applied for quantitative, two-dimensional imaging of this compound profiles. researchgate.net Another advanced technique, Radar Resonance Enhanced Multi-Photon Ionization (REMPI), has enabled direct, in-situ, and spatially-resolved measurements of CH₃• in methane/air flames at atmospheric pressure. optica.orgoptica.org The data obtained from these experimental methods have demonstrated strong agreement with numerical simulations based on detailed kinetic models like GRI-3.0. optica.org
This compound in High-Temperature Reactions
In the high-temperature regimes typical of combustion, the this compound engages in a multitude of crucial reactions. Among the most significant is its reaction with molecular oxygen (O₂), a process that plays a controlling role in methane ignition. researchgate.net This reaction can proceed through different product channels, leading to the formation of either methoxy radicals (CH₃O•) and oxygen atoms (O•), or formaldehyde (CH₂O) and hydroxyl radicals (OH•). researchgate.net The kinetics of these high-temperature reactions have been extensively investigated using shock tube experiments. researchgate.net
The chemistry of the methyldioxy radical (CH₃O₂), formed from the reaction of CH₃• with O₂, has been identified as a critical component for understanding methane combustion at very high pressures (exceeding 100 bar). whiterose.ac.uk Under these conditions, the formation of CH₃O₂ becomes a dominant reaction pathway. whiterose.ac.uk
Detailed kinetic studies of this compound reactions at elevated temperatures are indispensable for the development of robust and predictive combustion models. For instance, single pulse shock tube experiments have been utilized to study the hydrogen abstraction reactions of methyl radicals with other hydrocarbons, such as (Z)-2-butene, to determine reaction rate constants at temperatures approaching 1000 K. noaa.gov In such experiments, the thermal decomposition of tert-butyl peroxide is often used as a clean source of methyl radicals. noaa.gov By analyzing the product distribution, particularly the ratio of methane to ethane, researchers can deduce the relative rates of methyl recombination versus hydrogen abstraction. noaa.gov
This compound in Interstellar and Astrochemistry
The this compound is a cornerstone of chemical processes occurring in the vast, cold expanse of the interstellar medium (ISM). It serves as a fundamental building block for the synthesis of more complex organic molecules. esa.intresearchgate.net The existence of this radical in space was first theorized by Nobel laureate Gerhard Herzberg and was later confirmed by astronomical observations. esa.int
Detection of this compound in Interstellar Medium
The first definitive detection of the this compound in the interstellar medium was accomplished with the Short Wavelength Spectrometer (SWS) aboard the Infrared Space Observatory (ISO). esa.intarxiv.org By pointing the telescope towards the Galactic center, specifically the region known as Sagittarius A*, astronomers unambiguously identified the spectral signatures of CH₃•, including its ν₂ Q-branch at 16.5 µm and its R(0) line at 16.0 µm. researchgate.netarxiv.org Analysis of these absorption features yielded a column density of approximately (8.0 ± 2.4) × 10¹⁴ cm⁻² at a frigid excitation temperature of about 17 K. researchgate.netarxiv.org From these measurements, the abundance of the this compound relative to molecular hydrogen (H₂) was inferred to be (1.3 +2.2/-0.7) × 10⁻⁸. arxiv.org
Beyond the interstellar medium, the this compound has also been detected in the upper atmospheres of the giant planets Saturn and Neptune, where it acts as a key intermediate in hydrocarbon photochemistry. researchgate.net On these planets, the self-recombination of methyl radicals is thought to be the principal photochemical pathway for the formation of ethane. researchgate.net
Formation and Reactions of this compound in Molecular Clouds
Within the dense and cold environments of molecular clouds, the this compound is believed to form through several pathways. The photodissociation of methane (CH₄) is one proposed mechanism. aanda.org Another significant route is the radiation-induced decomposition of other organic molecules, notably methanol (CH₃OH), which freezes onto the surfaces of interstellar dust grains, forming icy mantles. mdpi.comaanda.org The cleavage of the carbon-oxygen bond in methanol by incoming radiation can produce methyl radicals, though this process is less efficient than the breaking of a carbon-hydrogen bond (dehydrogenation). mdpi.com
Once formed, methyl radicals can engage in a host of reactions that drive the chemical evolution and increase the molecular complexity of these clouds. While the diffusion and subsequent recombination of methyl radicals deep within the rigid, cryogenic ice matrices are considered improbable, these reactions become feasible if the ices are warmed or if the radicals are on the surface of the ice grains. mdpi.com Quantum chemical calculations indicate that gas-phase reactions between the this compound and atomic oxygen (in both its ground triplet state, ³P, and its excited singlet state, ¹D) represent a significant source of formaldehyde (H₂CO) in specific regions of cold astrophysical environments. aanda.org
A particularly important reaction is the one between the this compound and ortho-benzyne (o-C₆H₄). This has been identified as a viable "bottom-up" chemical pathway for the formation of complex cyclic hydrocarbons in cold molecular clouds such as the Taurus Molecular Cloud-1 (TMC-1). lib4ri.ch This reaction is thought to proceed through a barrierless addition, forming a benzyl radical intermediate, which subsequently undergoes ring-contraction and hydrogen atom elimination to yield five-membered ring species like fulvenallene, 1-ethynylcyclopentadiene, and 2-ethynylcyclopentadiene. lib4ri.ch
This compound as a Tracer for Complex Carbon-Based Molecule Formation
The this compound is widely regarded as a key tracer for the ongoing formation of complex carbon-based molecules in the interstellar medium. esa.int Its inherent high reactivity ensures that it readily combines with other atoms and molecules, serving as a fundamental building block for larger and more intricate hydrocarbons. esa.int The very detection of CH₃• provides compelling evidence for active and ongoing organic chemistry in the seemingly empty space between stars.
The observed abundances of the this compound, when compared with those of related molecules like methane (CH₄) and the methylidyne radical (CH•), are not consistent with predictions from pure gas-phase chemical models of dense clouds. arxiv.org This discrepancy strongly suggests that more comprehensive models are required. These models must incorporate the physical and chemical complexities of the ISM, including a mixture of diffuse and translucent clouds with varying densities and extinctions, as well as the crucial role of gas-grain chemistry. This includes processes like the freeze-out of molecules onto dust grains and subsequent reactions occurring on these solid surfaces. arxiv.org The this compound is also implicated in the formation of other complex organics, such as dimethyl ether and methyl formate, on these interstellar ice surfaces. researchgate.netaanda.org
In a related discovery, the methyl cation (CH₃⁺), the positively charged ion of the methyl group, was recently detected in a young star system by the James Webb Space Telescope. nasa.gov This species is considered critically important as it actively promotes the formation of even more complex carbon-based molecules, further cementing the central role of methyl-containing species in the rich tapestry of interstellar organic chemistry. nasa.gov
This compound in Organic Synthesis and Catalysis
In the realm of synthetic chemistry, the this compound has proven to be a highly valuable and versatile intermediate, especially for the strategic installation of methyl groups onto organic molecules. rsc.orgrsc.org This chemical transformation, known as methylation, is of paramount importance in fields such as medicinal chemistry and materials science, as the addition of a simple methyl group can profoundly and often beneficially alter the physical and biological properties of a molecule. sioc-journal.cnacs.org
Chemists have devised numerous methods to generate methyl radicals for synthetic applications. A prevalent strategy involves the use of methyl-containing peroxides, such as tert-butyl hydroperoxide or di-tert-butyl peroxide (DTBP), frequently in the presence of a transition-metal catalyst. rsc.org For example, cobalt and nickel catalysts have been effectively used to achieve the ortho-methylation of benzamides, with DTBP serving as the this compound source. rsc.org The catalytic cycle in these reactions generally involves the generation of a this compound from the peroxide, which then reacts with a substrate that is coordinated to the metal center. rsc.org
Visible-light-induced photoredox catalysis has recently emerged as a powerful and more environmentally sustainable approach for generating methyl radicals. rsc.orgsioc-journal.cn In these systems, a photocatalyst, typically a complex of iridium or ruthenium, absorbs visible light and initiates a single-electron transfer process. rsc.org This can trigger the formation of a this compound from a suitable precursor molecule. For instance, a proton-coupled electron transfer (PCET) between an excited iridium(III) photocatalyst and a peroxide can produce a tert-butoxy radical, which rapidly decomposes to yield a this compound and an acetone molecule. rsc.org This elegant strategy has been successfully applied to the methylation of various heterocyclic compounds. rsc.org
Recent progress in the field has also been directed towards the development of metal-free methods for radical methylation. rsc.org Additionally, demethylation processes that initiate radical cyclizations or cascade reactions represent another burgeoning area of research. acs.org The continuous development of diverse and innovative strategies for both generating and utilizing methyl radicals is significantly expanding the synthetic chemist's toolkit. acs.org
Methyl-Radical-Mediated Methylation Reactions
Methyl-radical-mediated reactions are a cornerstone of modern organic synthesis, providing powerful methods for installing methyl groups, a common motif in pharmaceuticals and natural products. researchgate.net The introduction of a methyl group can significantly alter a molecule's physical properties and biological activity, a phenomenon often called the "magic methyl effect". acs.org These reactions often proceed via radical mechanisms, utilizing a variety of catalysts and this compound precursors.
Visible-light photoredox catalysis has emerged as an environmentally benign and efficient tool for generating methyl radicals for aryl methylation. acs.org One pioneering method involves the synergistic combination of a photoredox cycle using an Iridium(III) complex and a thiol-catalyzed hydrogen atom transfer (HAT) cycle to activate methanol as a this compound source. researchgate.net This approach is effective for methylating various heteroarenes, including quinolines, isoquinolines, and pyridine derivatives, with good yields. researchgate.net Other sustainable approaches utilize precursors like acetic acid, which can undergo decarboxylation to form methyl radicals in the presence of an iron salt photocatalyst. researchgate.net
A range of methylating agents can serve as sources for the this compound under different catalytic conditions. Tert-butyl peracetate (tBPA) is a stable organic peroxide used as a this compound source in visible-light photoredox catalysis for the direct methylation of heteroarenes. rice.edu Dicumyl peroxide (DCP) and di-tert-butyl peroxide (DTBP) are also widely used, often in conjunction with transition metal catalysts, where they can act as both the methyl source and an oxidant. sciencegate.app
The table below summarizes various methyl-radical-mediated methylation reactions, highlighting the diversity of substrates, methyl sources, and catalytic systems.
| Substrate Type | This compound Source | Catalyst/Conditions | Key Findings |
| Heteroarenes (e.g., Quinolines, Pyridines) | Methanol | Ir(ppy)₂(dtbbpy)PF₆ (Photocatalyst) + Thiol (HAT catalyst) | Direct activation of methanol to generate methyl radicals for C-H functionalization. researchgate.net |
| N-Heteroaromatics | Acetic Acid | Iron Salt + Picolinic Acid (Photocatalyst) | A decarboxylative alkylation where acetic acid serves as the this compound precursor. researchgate.net |
| Heteroarenes | tert-Butyl Peracetate (tBPA) | Ir(III) complex (Visible-light photocatalyst) | Direct methylation using a stable organic peroxide as the this compound source. rice.edu |
| Alkenes, Heteroarenes | Methane (CH₄) | Visible-light photocatalyst | Site-specific C-C and C-N bond formation using methane as the methyl source via Single Electron Transfer (SET). acs.org |
| Benzoic Acids | Di-tert-butyl peroxide (DTBP) | Ligand-free conditions | Ortho C-H methylation where DTBP is both the methylating agent and oxidant. sciencegate.app |
Methyl-Radical-Mediated Demethylation Reactions
While methyl radicals are primarily known for methylation, they also play a role in demethylation processes. In the catalytic pyrolysis of guaiacol, a model compound for lignin (B12514952), demethylation to catechol is the initial reaction step, a process evidenced by the detection of methyl radicals. researchgate.net This suggests that under certain thermal conditions, the cleavage of a methoxy group can proceed via a radical pathway, releasing a this compound and leaving a phenoxy radical that is subsequently converted to catechol. This process is crucial in the valorization of biomass, where lignin is broken down into valuable aromatic chemicals.
In another context, the degradation of the dye Methylene (B1212753) Blue can proceed via demethylation. While often mediated by hydroxyl radicals, these can attack a methyl group, abstract a hydrogen, and initiate a sequence of reactions leading to the removal of the methyl group, ultimately forming methanol or methane. mdpi.com Although the primary attacking species is the hydroxyl radical, the subsequent steps involve radical transformations on the path to demethylation. mdpi.com
Photoredox Catalysis and this compound Generation
Visible-light photoredox catalysis has revolutionized the generation of methyl radicals under mild conditions, offering a sustainable alternative to traditional methods that may require harsh reagents or high temperatures. acs.org This strategy relies on a photocatalyst, typically an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon excitation with visible light. researchgate.netrice.edu
A common mechanism involves the photocatalyst absorbing light and reaching an excited state. rice.edu This excited state can then interact with a suitable precursor molecule to generate a this compound. For example, in the methylation of heteroarenes, an excited Iridium(III) photocatalyst can initiate a hydrogen atom transfer (HAT) process, abstracting a hydrogen from a precursor like methanol to generate a hydroxythis compound (•CH₂OH). acs.org This radical can then participate in the methylation of the target molecule. acs.org
Alternatively, the excited photocatalyst can engage in a single electron transfer (SET) process. With tert-butyl peracetate (tBPA) as the methyl source, the excited Ir(III)* catalyst is reductively quenched by tBPA, leading to the formation of a tert-butoxyl radical and an acetate (B1210297) anion. The tert-butoxyl radical then undergoes fragmentation to produce a this compound and acetone. rice.edu This this compound can then add to a protonated heterocycle to achieve methylation. tandfonline.com These photoredox methods are valued for their operational simplicity and broad applicability in synthesizing medicinally relevant molecules. acs.org
Transition Metal Catalysis Involving this compound
Transition metal catalysis is frequently merged with radical chemistry to achieve selective C–H methylation. sciencegate.app Metals such as nickel, cobalt, palladium, and copper are employed to direct the methylation to specific positions on a substrate, often aided by a directing group. researchgate.netsciencegate.app
Nickel catalysis has been extensively studied for the ortho-methylation of benzamides bearing an 8-aminoquinoline (B160924) directing group. researchgate.net In these systems, a peroxide like dicumyl peroxide (DCP) serves as the source of the this compound. The proposed mechanism often involves a Ni(II)/Ni(IV) catalytic cycle. researchgate.net The cycle begins with the Ni(II) complex coordinating to the substrate. A single electron transfer (SET) from the Ni(II) center to the peroxide generates a Ni(III) species and an alkoxy radical, which fragments into a ketone and a this compound. This this compound then reacts with the Ni(III) species to form a Ni(IV) intermediate, which subsequently undergoes reductive elimination to form the C-C bond and regenerate the active Ni(II) catalyst. researchgate.net
Cobalt catalysts have also been used for the C-H methylation of aryl amides, using DCP as both the methyl source and oxidant. sciencegate.app The proposed mechanism involves a Co(II)/Co(IV) cycle where C-H activation forms a cobaltacycle, followed by a methyl transfer from a cumyloxy radical generated from DCP. sciencegate.app
The table below details examples of transition metal-catalyzed reactions involving methyl radicals.
| Metal Catalyst | Substrate Type | Directing Group | Methyl Source | Proposed Cycle |
| Nickel (NiCl₂(PCy₃)₂) | Benzamides | 8-Aminoquinoline | Dicumyl Peroxide (DCP) | Ni(II)/Ni(IV) |
| Cobalt (Co) | Aryl Amides | 2-Pyridinylisopropyl (PIP) | Dicumyl Peroxide (DCP) | Co(II)/Co(IV) |
| Palladium (Pd(OAc)₂) | Benzoic Acids | N/A | Di-tert-butyl peroxide (DTBP) | Pd(II)/Pd(IV) |
| Copper (Cu) | Coumarins | N/A | Di-tert-butyl peroxide (DTBP) | Cu(I)/Cu(II) |
This compound in Materials Science: Diamond Growth
The this compound (•CH₃) is a crucial precursor in the chemical vapor deposition (CVD) of diamond films. aip.org In typical diamond CVD processes, a mixture of a carbon-containing gas, most commonly methane (CH₄), and excess hydrogen (H₂) is used. researchgate.net In the high-temperature plasma or hot filament environment, methane molecules are broken down, and the reaction with atomic hydrogen produces methyl radicals. aps.org
There is significant evidence indicating that the this compound is the dominant growth precursor for diamond, particularly on the (100) crystal face. aip.orgspiedigitallibrary.org The growth mechanism involves the abstraction of a hydrogen atom from the hydrogen-terminated diamond surface by a gas-phase hydrogen atom, creating a reactive dangling bond (an active site). aps.org A this compound from the gas phase can then adsorb onto this active site. aps.org Subsequent reactions, including further hydrogen abstraction from the newly added methyl group and incorporation into the diamond lattice, lead to the growth of the diamond film. aps.org
While other species like acetylene (C₂H₂) may also contribute to diamond growth, especially on the (111) plane, models suggest that the this compound is the primary source of carbon for high-quality diamond. researchgate.netspiedigitallibrary.org The differentiation between the formation of desired sp³-hybridized diamond and unwanted sp²-hybridized amorphous carbon likely occurs on the growth surface itself rather than in the gas phase. spiedigitallibrary.org The concentration of methyl radicals and atomic hydrogen near the substrate surface is a critical parameter controlling the rate and quality of diamond film growth. aip.orgspiedigitallibrary.org
This compound in Biological Systems and Health
Involvement in Biomolecule Degradation
Free radicals can adversely affect essential biological macromolecules, including lipids, proteins, and nucleic acids, leading to oxidative stress. nih.gov The this compound, while less reactive than the hydroxyl radical, can participate in the degradation of these vital components. tandfonline.com
Lipid peroxidation is a chain reaction where oxidants attack polyunsaturated fatty acids in cell membranes. nih.gov This process can be initiated by various radical species. nih.gov While hydroxyl radicals are often the primary initiators, their reaction with certain molecules like dimethyl sulfoxide (B87167) (DMSO) can produce methyl radicals. tandfonline.com These methyl radicals, and the subsequent methylperoxy radicals formed in the presence of oxygen, can sustain and even promote lipid peroxidation, damaging cell membranes. tandfonline.com Furthermore, lipid hydroperoxides, the products of peroxidation, can decompose in the presence of transition metals to generate radicals that can damage other molecules, including DNA. tandfonline.com Studies have shown that lipid hydroperoxides can cause radical damage to DNA, and it is proposed that a lipid peroxide radical can abstract a hydrogen atom from a guanine (B1146940) residue, generating a stabilized guanine radical within the DNA structure. tandfonline.com
Direct damage to DNA components by methyl radicals has also been investigated. The metabolic activation of some carcinogens can generate methyl radicals that react with DNA bases. For instance, methyl radicals can add to the C8 position of guanine in 2'-deoxyguanosine, forming 8-methyl-dG, a known DNA lesion. aip.org The reaction of methyl radicals with thymine (B56734) can also occur, where a hydrogen atom is abstracted from the methyl group of thymine to form an allylic radical, which can lead to further oxidative products like 5-(hydroxymethyl)uracil. mdpi.com This type of damage can lead to mutations or cell death if not properly repaired. arxiv.org
In some biological systems, radical S-adenosylmethionine (SAM) enzymes can catalyze methylation reactions. nih.gov One proposed mechanism involves the homolytic cleavage of a cobalt-carbon bond in a methylcobalamin (B1676134) intermediate, which forms a this compound that then adds to the substrate. nih.gov This highlights a controlled, enzymatic use of a this compound for biosynthesis, in contrast to its role in uncontrolled degradation. nih.gov
Implications in Disease Mechanisms
The this compound (•CH3), a highly reactive and short-lived species, is implicated in a range of pathological processes primarily through its role in inducing oxidative stress. researchgate.net An imbalance between the production of free radicals and the body's ability to counteract their harmful effects leads to oxidative stress, a condition associated with cellular damage and the development of numerous diseases. researchgate.netresearchgate.net
Methyl radicals contribute to cellular damage by attacking essential biomolecules, including lipids, proteins, and nucleic acids. researchgate.netnih.govnih.gov This interaction can initiate a cascade of events that disrupt normal cellular function and contribute to the pathology of various diseases.
One of the key mechanisms through which methyl radicals exert their damaging effects is lipid peroxidation. nih.govamegroups.org This process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) in a cell membrane, leading to the formation of a lipid radical. wikipedia.orgdiva-portal.org This initial step triggers a chain reaction, resulting in the oxidative degradation of lipids and the formation of reactive products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNA). nih.govamegroups.org These byproducts can further damage cellular components, including proteins and DNA, and have been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. amegroups.orgmdpi.comphytopharmajournal.com
Methyl radicals can also directly and indirectly cause damage to DNA. nist.gov The abstraction of a hydrogen atom from the methyl group of thymine, a DNA base, results in the formation of an allyl radical, which can lead to mutations. nist.govmdpi.com Furthermore, the byproducts of lipid peroxidation, such as MDA, can react with DNA bases to form DNA adducts, which are mutagenic and carcinogenic. wikipedia.orgoup.com This free radical-induced DNA damage is increasingly recognized as a significant factor in the etiology of diseases like cancer. nist.gov
In the context of neurodegenerative disorders, research has shown that methyl mercury-induced free radical stress, which involves the generation of methyl radicals, leads to an increase in lipid peroxidation and a decline in cognitive and motor functions in animal models. nih.gov This suggests a role for methyl radicals in the initiation of neurodegenerative processes. nih.gov The accumulation of oxidative damage to lipids, proteins, and DNA is a common feature in the development of diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). mdpi.com
The table below summarizes the key research findings on the implication of methyl radicals in various disease mechanisms.
| Area of Impact | Mechanism of Action | Associated Diseases | Key Research Findings |
| Lipid Peroxidation | Abstraction of hydrogen from polyunsaturated fatty acids, initiating a damaging chain reaction. wikipedia.orgdiva-portal.org | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). mdpi.comphytopharmajournal.com | Increased lipid peroxidation observed in neurodegenerative conditions, leading to the formation of toxic aldehydes. nih.govamegroups.org |
| DNA Damage | Direct abstraction of hydrogen from thymine and indirect damage via lipid peroxidation byproducts. wikipedia.orgnist.govmdpi.com | Cancer. nist.gov | Formation of mutagenic DNA adducts and strand breaks. wikipedia.orgnist.govoup.com |
| Protein Damage | Oxidation of amino acid residues, leading to protein denaturation and loss of function. nih.gov | Various diseases associated with oxidative stress. nih.gov | Formation of protein-protein cross-linkages and inactivation of enzymes. nih.gov |
| Neurotoxicity | Induction of free radical stress in the brain, leading to neuronal damage. nih.gov | Neurodegenerative disorders. nih.gov | Methyl mercury-induced free radical stress is linked to cognitive and motor decline. nih.gov |
Future Directions and Emerging Research Areas for Methyl Radical
Advanced Spectroscopic Probes for Methyl Radical in Complex Environments
The direct detection and characterization of the short-lived this compound in complex chemical and biological systems remain a significant challenge. Future research is increasingly focused on developing and refining advanced spectroscopic probes to overcome this limitation.
Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for studying paramagnetic species like the this compound. libretexts.orgnih.gov Innovations in this area are geared towards enhancing sensitivity and specificity. The use of spin traps and spin probes is a key strategy. Spin traps are molecules that react with transient radicals to form more stable radical adducts that can be more easily detected by EPR. nih.govscbt.com Future work will likely involve the design of novel spin traps with higher reaction rates and greater selectivity for methyl radicals, minimizing interference from other radical species present in the environment.
Spin probes , which are stable radicals themselves, provide information about their microenvironment through changes in their EPR spectrum. scbt.com Research is exploring the development of spin probes that can be strategically placed within complex systems, such as biological membranes or polymer matrices, to report on local this compound production and dynamics. scbt.comlibretexts.org For instance, specialized spin probes like 16-DOXYL-stearic acid, with its lipid-soluble hydrocarbon chain, can integrate into membranes to detect radical activity in these specific locations. scbt.com
Beyond traditional EPR, more advanced techniques like Electron-Nuclear Double Resonance (ENDOR) spectroscopy offer higher resolution, allowing for the determination of hyperfine coupling constants with greater precision. This provides detailed structural information about the radical and its immediate surroundings. libretexts.org The application of ENDOR to study this compound adducts in complex matrices will provide deeper insights into its interactions.
Furthermore, advancements in infrared (IR) spectroscopy , coupled with computational chemistry, are enabling the generation of detailed IR line lists for the this compound. acs.orgucl.ac.uk These theoretically computed spectra are crucial for identifying and quantifying methyl radicals in remote and extreme environments, such as in astrophysics and atmospheric science, where direct sampling is impossible. ucl.ac.uk
High-Throughput Computational Screening of this compound Reactions
The immense number of potential reactions involving the this compound in various chemical systems makes experimental investigation of each one impractical. High-throughput computational screening, powered by advances in computational chemistry and machine learning, is emerging as an indispensable tool for rapidly predicting the kinetics and thermodynamics of these reactions.
This approach involves the automated execution of quantum chemical calculations for large sets of reactions. researchgate.netyoutube.com By systematically modifying reactants and catalysts, researchers can build vast databases of reaction energies and activation barriers. youtube.comresearchgate.net For instance, high-throughput screening can be used to:
Predict Reaction Rate Coefficients: Using methods like transition state theory, it's possible to automatically calculate rate coefficients for numerous this compound reactions, such as hydrogen abstraction from various organic molecules. researchgate.net
Design Novel Catalysts: By screening the interaction of methyl radicals with different catalytic surfaces or molecular catalysts, researchers can identify promising candidates for specific chemical transformations. youtube.comresearchgate.net This is particularly relevant for processes like methane (B114726) conversion.
Develop Structure-Activity Relationships: The large datasets generated from high-throughput screening can be used to develop quantitative structure-activity relationships (QSAR). These models can predict the reactivity of new compounds with methyl radicals without the need for further computationally expensive calculations.
A key challenge in this area is the accurate and efficient prediction of transition state geometries. Novel methods, such as using group-additive values to construct initial 3D geometries for transition states, are being developed to accelerate this process. researchgate.net The ultimate goal is to create automated workflows that can explore vast chemical spaces, predict multi-step reaction pathways, and identify the most favorable conditions for desired chemical outcomes involving methyl radicals. researchgate.netyoutube.com
Interplay of this compound with Nanomaterials and Catalytic Surfaces
The interaction of methyl radicals with solid surfaces is a critical aspect of heterogeneous catalysis, materials science, and photocatalysis. Emerging research is focused on elucidating the fundamental mechanisms of these interactions at the nanoscale.
Studies have shown that methyl radicals react rapidly with various nanoparticles, including titanium dioxide (TiO₂), silver (Ag), and gold (Au), when suspended in aqueous solutions. researchgate.netnih.gov The radicals can covalently bind to the nanoparticle surface, forming transient intermediates. nih.gov These surface-bound radicals can then undergo further reactions, such as dimerization to form ethane (B1197151), a process that is effectively catalyzed by the nanoparticles. researchgate.netnih.gov
Future research will delve deeper into how the properties of nanomaterials influence their interaction with methyl radicals. Key areas of investigation include:
Effect of Nanoparticle Composition and Structure: The type of material (e.g., TiO₂ vs. platinum) and its crystalline phase (e.g., anatase vs. rutile TiO₂) can significantly alter the reaction mechanism and products. nih.govresearchgate.net
Surface Coverage and Reactivity: The rate of reaction between methyl radicals and nanoparticles can decrease as the surface becomes covered with adsorbed radicals, leading to competing reaction pathways. researchgate.net
Role in Photocatalysis: Alkyl radicals, including methyl radicals, are formed near the surface of photocatalysts like TiO₂ during various important processes. Understanding their subsequent reactions with the catalyst surface is crucial for optimizing photocatalytic efficiency. researchgate.netnih.gov
Methane Conversion: In methane conversion reactions, the formation of methyl radicals via hydrogen abstraction at a catalyst's active site is a key step. mdpi.com The design of nanostructured catalysts with optimized morphologies (e.g., nanorods vs. nanoparticles) can enhance the efficiency of this process. mdpi.com
Reactive molecular dynamics simulations are also being employed to study the impact of methyl radicals on catalytic surfaces at an atomic level. suffolk.edu These simulations can model the adsorption, reflection, and decomposition of radicals on surfaces like nickel, providing insights into reaction mechanisms in processes like dry reforming plasma catalysis. suffolk.edu
This compound in Quantum Computing and Novel Materials
The unique electronic structure of the this compound, with its unpaired electron, makes it a subject of interest in the burgeoning fields of quantum computing and novel electronic materials.
Quantum Computing: Classical computers struggle to accurately simulate the behavior of molecules with strong electron correlation, such as radical species. ibm.com Quantum computers, which leverage the principles of quantum mechanics, are naturally suited for these types of problems. The this compound, as a simple open-shell system, serves as an important model for developing and benchmarking quantum chemistry algorithms. ibm.comaip.org Recent research has demonstrated the use of quantum computers to model the electronic structure of similar radical species, providing insights that are inaccessible to classical methods. ibm.com This is a crucial step towards using quantum computers to design novel catalysts and materials where radical intermediates play a key role. The development of stable organic radicals is also being explored as a platform for creating molecular networks for spin-based quantum computing circuits. rsc.org
Novel Materials: The interaction of methyl radicals with materials like graphene can induce significant changes in their electronic and magnetic properties. Theoretical studies using density functional theory (DFT) have shown that adsorbing a this compound onto a graphene surface can induce magnetism and create a bipolar magnetic semiconductor. researchgate.net This opens up possibilities for developing new materials for spintronic devices, where both the charge and spin of electrons are utilized. The chemical tunability of organic radicals offers a promising avenue for designing materials with specific quantum properties. rsc.org
The stability of the radical is a key factor for its application in materials science. Research is focused on developing quantitative measures of radical stability that consider both thermodynamic (e.g., resonance stabilization) and kinetic (e.g., steric hindrance) factors. rsc.org This will aid in the computational design of new, persistent organic radicals for applications in redox batteries, transistors, and light-emitting diodes. rsc.org
Biological and Medical Applications of this compound Chemistry
While often associated with cellular damage, free radicals, including potentially the this compound, play complex roles in biology. libretexts.orgnih.gov Emerging research is exploring both the detrimental and beneficial aspects of this compound chemistry in biological and medical contexts.
Free radicals are involved in numerous biological processes, from cell signaling (redox signaling) to the immune response. libretexts.orgnih.gov However, their high reactivity can also lead to unwanted side reactions that damage biomolecules like DNA, proteins, and lipids, contributing to aging and various diseases. ontosight.ainih.govnih.gov
Future research in this area is proceeding along several key lines:
Biomimetic Studies: To understand the complex reactions of radicals in a biological environment, researchers use simplified, controlled systems known as biomimetic models. nih.govnih.gov These models allow for the detailed study of how methyl radicals might interact with specific biomolecules, helping to identify reaction pathways and products. nih.gov
Biomarker Development: The products of radical damage to biomolecules can serve as biomarkers for oxidative stress and disease. By identifying the specific products formed from the reaction of methyl radicals with, for example, DNA or lipids in biomimetic systems, researchers can develop methods to detect these markers in patient samples. nih.gov
Therapeutic and Synthetic Applications: The process of methylation is crucial in biology and pharmaceutical research. acs.org Radical-based methylation protocols, which may involve this compound intermediates, are being developed for the late-stage modification of complex molecules in drug discovery. acs.org Furthermore, the enzymatic mechanism of enzymes like methyl-coenzyme M reductase, which catalyzes the formation of methane, involves a this compound intermediate. acs.org Understanding this natural process could inspire new catalysts for methane production or activation.
The development of a "chemical biology approach" that connects the fundamental chemical reactivity of radicals with biological outcomes is a key theme. nih.gov This involves a multidisciplinary effort combining organic synthesis, spectroscopy, and biological assays to unravel the intricate roles of radicals in health and disease.
Climate Modeling Incorporating this compound Dynamics
The this compound is a central hub in the atmospheric chemistry of methane (CH₄), a potent greenhouse gas. Accurate climate models, therefore, require a precise understanding of the formation and fate of methyl radicals in the troposphere and stratosphere.
Key areas of focus include:
Impact on Oxidizing Capacity: The reactions of the this compound influence the concentrations of major atmospheric oxidants like the hydroxyl radical (•OH) and nitrogen oxides (NOx). nasa.govcopernicus.org For example, the reaction of CH₃• with O₂ leads to a series of reactions that can produce or consume ozone and •OH, depending on the levels of NOx.
Modeling Methane Lifetime: The accuracy of predicted methane lifetimes in global chemistry-climate models (CCMs) depends heavily on the modeled concentration of •OH. copernicus.org Since the reaction with •OH is the primary loss mechanism for methane, and this reaction produces the this compound, understanding the full reaction chain is essential. Discrepancies between model predictions and observational data for species like carbon monoxide (CO), which is a primary sink for •OH, highlight the need to improve the chemical schemes in these models. nasa.gov
Role of Other Methyl Species: Natural emissions of methyl halides, such as methyl chloride (CH₃Cl) and methyl bromide (CH₃Br), are significant sources of reactive halogens in the atmosphere. nasa.gov The photolysis of these compounds produces methyl radicals and halogen radicals, which can catalytically destroy ozone. Incorporating accurate emission inventories and photochemical data for these species is crucial for both climate and ozone recovery models.
Recent modeling studies have shown that global mean •OH concentrations have likely increased over the past few decades, driven by changes in emissions of methane, NOx, and CO. copernicus.org However, uncertainties remain, and improving the representation of the complex chemical web, in which the this compound is a key node, is a priority for enhancing the predictive power of climate models. copernicus.orgipcc.ch
Astrochemical Modeling of this compound in Exoplanetary Atmospheres
The this compound is a significant species in the chemistry of celestial objects, from our own solar system to the atmospheres of distant exoplanets. taylorandfrancis.comucl.ac.uk Its detection and the modeling of its abundance provide crucial insights into the chemical and physical conditions of these environments.
The first detection of the this compound on Neptune was achieved using infrared spectroscopy, highlighting its presence in the upper atmospheres of giant planets. researchgate.net In the context of exoplanets, particularly carbon-rich ones, the this compound is expected to be an important hydrocarbon. aanda.org
Emerging research in this field is focused on several key aspects:
Improving Chemical Networks: Photochemical models of exoplanetary atmospheres rely on extensive networks of chemical reactions. Researchers are working to expand these networks to include more complex hydrocarbon chemistry, where the this compound plays a pivotal role. The formation of CH₃• from species like acetylene (B1199291) (C₂H₂) has been shown to be a significant pathway in carbon-rich atmospheres. aanda.org
Interpreting Observational Data: With the advent of powerful telescopes like the James Webb Space Telescope (JWST), the ability to detect molecules in exoplanetary atmospheres has improved dramatically. astrobiology.com Accurate laboratory and theoretical spectroscopic data for the this compound, such as detailed infrared line lists, are essential for identifying its spectral features in observational data and determining its abundance. acs.orgucl.ac.uk
Biosignature Potential: While not a direct biosignature itself, the chemistry of methyl radicals is linked to potential biosignature gases. For example, methyl halides like methyl chloride (CH₃Cl) are produced by marine life on Earth and have been proposed as potential biosignatures on Hycean (hydrogen-rich, ocean-covered) exoplanets. astrobiology.com Understanding the abiotic formation and destruction pathways of these molecules, which involves this compound chemistry, is critical for assessing their reliability as signs of life. arxiv.org
Modeling Diverse Planetary Environments: The abundance of the this compound and other carbon-bearing species is highly dependent on the atmospheric temperature and the carbon-to-oxygen (C/O) ratio of the planet. aanda.org Astrochemical models are being developed to explore a wide range of these parameters to predict the atmospheric composition of different types of exoplanets.
The study of the this compound in astrochemical contexts is a highly interdisciplinary endeavor, combining astronomical observations, laboratory experiments, and theoretical modeling to piece together the chemical evolution of planets and planetary systems. acs.org
Q & A
Basic: How is methyl radical synthesized and characterized in laboratory settings?
Methodological Answer:
this compound (CH₃•) is typically synthesized via γ-irradiation of methyl halides (e.g., CH₃I) adsorbed on silica gel matrices at cryogenic temperatures (4–77 K). The radical is stabilized in the matrix, allowing characterization via electron spin resonance (ESR) spectroscopy. Key parameters include:
- ESR Setup : Liquid helium cooling (4 K), 270 Hz field modulation, and low microwave power (0.02 mW) to avoid signal distortion .
- Hyperfine Coupling Constants : Anisotropies in the ESR spectrum reveal rotational dynamics (e.g., this compound reorients about its threefold axis at 4 K). For example, dipolar couplings for α-protons are derived as Zαx = 12.5 G, βy = −13.0 G .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
